Methyl 2-(bromomethyl)-5-fluorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSNENBHAODEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569255 | |
| Record name | Methyl 2-(bromomethyl)-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138786-65-9 | |
| Record name | Methyl 2-(bromomethyl)-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(bromomethyl)-5-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 2-(bromomethyl)-5-fluorobenzoate
CAS Number: 138786-65-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(bromomethyl)-5-fluorobenzoate, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, safety information, a representative synthesis protocol, and its significant application in the development of therapeutic agents.
Chemical and Physical Properties
This compound is a halogenated aromatic ester. The presence of the bromomethyl group makes it a reactive building block in organic synthesis, particularly for the alkylation of various nucleophiles. The fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds in drug discovery applications.
| Property | Value | Source(s) |
| CAS Number | 138786-65-9 | [ChemScene, Cenmed, ChemicalBook] |
| Molecular Formula | C₉H₈BrFO₂ | [ChemScene] |
| Molecular Weight | 247.06 g/mol | [ChemScene] |
| Boiling Point (Predicted) | 306.1 ± 37.0 °C at 760 mmHg | [ChemicalBook] |
| Density (Predicted) | 1.534 ± 0.06 g/cm³ | [ChemicalBook] |
| Refractive Index (Predicted) | 1.542 | [MOLBASE] |
| Flash Point (Predicted) | 138.9 °C | [MOLBASE] |
| SMILES | O=C(OC)C1=CC(F)=CC=C1CBr | [ChemScene] |
| InChI Key | MWSNENBHAODEGV-UHFFFAOYSA-N | [Ambeed.com] |
Safety and Handling
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Pictograms:
Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C. [ChemicalBook]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the radical bromination of the corresponding methyl-substituted precursor, Methyl 5-fluoro-2-methylbenzoate.
Reaction Scheme:
An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, safety information, and applications of Methyl 2-(bromomethyl)-5-fluorobenzoate, a key intermediate in organic synthesis and pharmaceutical research.
Core Chemical Properties
This compound is a substituted aromatic compound with the CAS Number 138786-65-9.[1][2][3] Its structure features a benzene ring substituted with a methyl ester, a bromomethyl group, and a fluorine atom. The presence of the reactive bromomethyl group makes it a valuable building block for introducing the 5-fluoro-2-(methoxycarbonyl)benzyl moiety into larger molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 138786-65-9 | [1][2][3] |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Purity | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| LogP | 2.5072 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 |[1] |
Safety and Handling
Table 2: Hazard and Precautionary Information (Inferred from Related Compounds)
| Category | Information | Source |
|---|---|---|
| GHS Pictogram | GHS05 (Corrosion) is indicated for the target compound. | [1] |
| Hazard Statements | Based on similar brominated aromatic esters, it may be harmful if swallowed, cause severe skin burns and eye damage, and may cause an allergic skin reaction. | [4][5] |
| Precautionary Statements | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Wash skin thoroughly after handling. Store in a cool, dry, and well-ventilated place with the container tightly closed. |[4][5] |
General Handling Advice:
-
Handle under a chemical fume hood.
-
Avoid contact with eyes, skin, and clothing.
-
In case of contact, rinse immediately with plenty of water.
-
Ensure eyewash stations and safety showers are readily accessible.
Applications in Research and Development
This compound is primarily utilized as an intermediate in organic synthesis. Its utility stems from the reactivity of the benzylic bromide, which is susceptible to nucleophilic substitution. This allows for the facile construction of more complex molecules.
A notable application is its use as a reactant in the preparation of isoindolones, which are being investigated as potentiators for metabotropic glutamate receptors.[3] Generally, compounds with the fluoro- and bromo-substituents on a benzene ring are valuable in the synthesis of pharmaceuticals and agrochemicals.[6] The fluorine atom can enhance metabolic stability and binding affinity of the final product, a common strategy in drug design.
References
An In-Depth Technical Guide to the Molecular Structure of Methyl 2-(bromomethyl)-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate (CAS No. 138786-65-9). This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document compiles essential data, including physicochemical properties and detailed experimental protocols for its synthesis and characterization, to support research and development activities.
Molecular Structure and Properties
This compound is a substituted aromatic compound with a molecular formula of C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol .[1] The structure features a benzene ring substituted with a methyl ester group, a bromomethyl group, and a fluorine atom. The strategic placement of these functional groups makes it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 138786-65-9 | [1] |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Purity | ≥98% | [1] |
| SMILES | O=C(OC)C1=CC(F)=CC=C1CBr | [1] |
| LogP | 2.5072 | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| Number of Hydrogen Bond Acceptors | 2 | [1] |
| Number of Hydrogen Bond Donors | 0 | [1] |
| Number of Rotatable Bonds | 2 | [1] |
Synthesis
The synthesis of this compound is typically achieved through a two-step process. The first step involves the esterification of 5-fluoro-2-methylbenzoic acid to produce the precursor, methyl 5-fluoro-2-methylbenzoate. The second step is the selective bromination of the benzylic methyl group.
Experimental Protocol: Synthesis of Methyl 5-fluoro-2-methylbenzoate
This procedure outlines the synthesis of the precursor compound.
Materials:
-
5-Fluoro-2-methylbenzoic acid
-
Iodomethane (CH₃I)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 5-fluoro-2-methylbenzoic acid in tetrahydrofuran (THF).
-
To this solution, add iodomethane and N,N-diisopropylethylamine sequentially.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction completion using an appropriate analytical technique (e.g., TLC).
-
Upon completion, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure to obtain methyl 5-fluoro-2-methylbenzoate.
Experimental Protocol: Synthesis of this compound (Wohl-Ziegler Bromination)
This procedure describes the benzylic bromination of the precursor to yield the final product.
Materials:
-
Methyl 5-fluoro-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
Procedure:
-
Dissolve methyl 5-fluoro-2-methylbenzoate in carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide and a catalytic amount of a radical initiator to the mixture.
-
Reflux the reaction mixture with stirring. The reaction can be initiated by heat or a UV lamp.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for this compound, this section provides predicted data and analysis based on the known spectroscopic data of its precursor, methyl 5-fluoro-2-methylbenzoate, and general principles of spectroscopic interpretation.
¹H NMR Spectroscopy
The proton NMR spectrum of the precursor, methyl 5-fluoro-2-methylbenzoate , shows the following signals (CDCl₃, 400 MHz): δ 2.6 (s, 3H, Ar-CH₃), 3.9 (s, 3H, O-CH₃), 7.0-7.2 (m, 2H, Ar-H), 7.6-7.7 (m, 1H, Ar-H).
For This compound , the following shifts are expected:
-
The singlet for the benzylic methyl protons at ~2.6 ppm will be replaced by a singlet for the bromomethyl protons (Ar-CH₂Br), expected to be significantly downfield, likely in the range of 4.5-4.8 ppm.
-
The singlet for the methyl ester protons (O-CH₃) is expected to remain around 3.9 ppm.
-
The aromatic protons will likely show a similar complex multiplet pattern in the range of 7.1-7.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show distinct signals for each of the nine carbon atoms in the molecule. Key expected chemical shifts include:
-
A signal for the bromomethyl carbon (Ar-CH₂Br) in the range of 30-35 ppm.
-
A signal for the methyl ester carbon (O-CH₃) around 52 ppm.
-
A series of signals for the aromatic carbons between 115 and 140 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant.
-
The carbonyl carbon of the ester group is expected to appear around 165 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic -CH₂-): ~2950-2850 cm⁻¹
-
C=O stretching (ester): A strong band around 1720 cm⁻¹
-
C=C stretching (aromatic): ~1600 and 1475 cm⁻¹
-
C-O stretching (ester): Two bands in the 1300-1000 cm⁻¹ region.
-
C-F stretching: A strong band in the 1250-1000 cm⁻¹ region.
-
C-Br stretching: A band in the 680-515 cm⁻¹ region.
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak (M⁺) and the M+2 peak with approximately equal intensity, which is characteristic of a compound containing one bromine atom. The expected molecular ion will be at m/z 246 and 248. Common fragmentation patterns would likely involve the loss of the bromine atom (M-79/81), the methoxy group (M-31), and the carbomethoxy group (M-59).
Biological Activity
While specific biological activity data for this compound is limited in publicly accessible literature, its structural motifs are present in molecules with known biological relevance. The presence of a fluorinated benzene ring and a reactive bromomethyl group makes it a valuable intermediate for the synthesis of compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.[2] Derivatives of this compound have been investigated for their efficacy against various cancer cell lines.[2]
Safety and Handling
This compound is expected to be an irritant and lachrymator due to the presence of the bromomethyl group. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its structure, properties, and synthesis. The detailed protocols and predicted spectroscopic data serve as a valuable resource for researchers working with this compound. Further experimental investigation is warranted to fully characterize its spectroscopic properties and explore its biological activities.
References
An In-Depth Technical Guide to the Synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathway, including step-by-step experimental protocols and a summary of relevant quantitative data.
Synthesis Pathway Overview
The most common and efficient pathway for the synthesis of this compound involves a two-step process. The synthesis commences with the Fischer esterification of 5-fluoro-2-methylbenzoic acid to yield the intermediate, methyl 5-fluoro-2-methylbenzoate. This is followed by a selective benzylic bromination of the methyl group using N-bromosuccinimide (NBS) to afford the final product.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of Methyl 5-fluoro-2-methylbenzoate (Fischer Esterification)
This procedure outlines the conversion of 5-fluoro-2-methylbenzoic acid to its methyl ester via an acid-catalyzed esterification.
Materials:
-
5-fluoro-2-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoro-2-methylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents), which also serves as the solvent.
-
With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash with water.
-
Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-fluoro-2-methylbenzoate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Step 2: Synthesis of this compound (Benzylic Bromination)
This procedure details the Wohl-Ziegler reaction for the selective bromination of the benzylic methyl group of methyl 5-fluoro-2-methylbenzoate.
Materials:
-
Methyl 5-fluoro-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄), acetonitrile, or another suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 5-fluoro-2-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator like AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. Irradiation with a light source (e.g., a sunlamp) may be necessary to facilitate the initiation of the radical reaction.
-
Monitor the progress of the reaction by TLC or Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct, which is insoluble in the solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound and its intermediate. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Compound | Step | Reactants | Reagents/Catalysts | Solvent | Typical Yield | Purity |
| Methyl 5-fluoro-2-methylbenzoate | 1 | 5-Fluoro-2-methylbenzoic acid, Methanol | Conc. H₂SO₄ | Methanol | >90% | >98% (after purification) |
| This compound | 2 | Methyl 5-fluoro-2-methylbenzoate | NBS, AIBN/BPO | CCl₄ or Acetonitrile | 70-85% | >98% (after purification) |
Safety Precautions
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood.
-
Carbon tetrachloride (CCl₄) is a toxic and environmentally hazardous solvent. Safer alternatives such as acetonitrile should be considered.
-
Radical initiators like AIBN and BPO can be explosive under certain conditions and should be handled with care.
-
The benzylic bromination reaction can be exothermic and should be carefully monitored.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
An In-depth Technical Guide to the Physical Properties of Methyl 2-(bromomethyl)-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-5-fluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a reactive bromomethyl group and a fluoro-substituted benzene ring, makes it a versatile building block for the synthesis of a wide array of complex molecules and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside general experimental protocols for their determination.
Chemical Structure and Properties
The structural attributes of this compound, including the presence of a bromine atom, a fluorine atom, and an ester functional group, fundamentally influence its physical and chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrFO₂ | ChemScene[1] |
| Molecular Weight | 247.06 g/mol | ChemScene[1] |
| Appearance | White solid | Chem-Impex[2] |
| CAS Number | 138786-65-9 | ChemScene[1] |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Boiling Point | 306.091 °C at 760 mmHg | MOLBASE[3] |
| Flash Point | 138.919 °C | MOLBASE[3] |
| Refractive Index | 1.542 | MOLBASE[3] |
| Density | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
While specific experimental procedures for determining the physical properties of this compound are not detailed in published literature, standard methodologies for organic compounds can be applied.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes
-
Thermometer
-
Sample of this compound
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.
Boiling Point Determination
For liquids, the boiling point is a characteristic physical property. As this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition.
Apparatus:
-
Distillation apparatus (e.g., Hickman still for small quantities)
-
Heating mantle or oil bath
-
Thermometer
-
Vacuum source and manometer
-
Boiling chips
Procedure:
-
A small sample of the compound is placed in the distillation flask along with boiling chips.
-
The apparatus is assembled, and a vacuum is applied to the desired pressure.
-
The sample is heated gently until it begins to boil.
-
The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point at that specific pressure.
Density Measurement
The density of a solid can be determined using various techniques, with the displacement method being common.
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which the compound is insoluble (e.g., a hydrocarbon solvent)
Procedure:
-
A known mass of the solid is weighed accurately.
-
A known volume of the immiscible liquid is placed in the graduated cylinder.
-
The solid is carefully added to the liquid, and the new volume is recorded.
-
The volume of the solid is the difference between the initial and final liquid levels.
-
The density is calculated by dividing the mass of the solid by its volume.
Solubility Assessment
A qualitative assessment of solubility in various solvents provides insight into the compound's polarity.
Apparatus:
-
Test tubes
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
A small, accurately weighed amount of the solid (e.g., 10 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously.
-
The solubility is observed and categorized as soluble, partially soluble, or insoluble.
Logical Relationships in Physical Properties
The interplay between the molecular structure and the physical properties of this compound can be visualized as a logical workflow.
References
Methyl 2-(bromomethyl)-5-fluorobenzoate safety data sheet
An In-depth Technical Guide to the Safety of Methyl 2-(bromomethyl)-5-fluorobenzoate
This technical guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific, official Safety Data Sheet (SDS), this document synthesizes information from chemical suppliers, data on structurally analogous compounds, and general knowledge of brominated aromatic compounds to provide a thorough safety profile.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 138786-65-9[1][2][3] |
| Molecular Formula | C₉H₈BrFO₂[1] |
| Molecular Weight | 247.06 g/mol [1] |
| Synonyms | No common synonyms found.[1][3] |
Hazard Identification
GHS Pictogram:
-
A GHS05 pictogram has been associated with this chemical, indicating that it may be corrosive.[1]
Signal Word:
-
Based on data for similar compounds, the signal word could be Danger .
Potential Hazard Statements:
-
Causes severe skin burns and eye damage. (Inferred from GHS05 pictogram and data on analogous compounds).[1][4][5]
-
Harmful if swallowed. (Inferred from data on analogous compounds).[4]
-
May cause an allergic skin reaction. (Inferred from data on analogous compounds).[4]
-
May cause respiratory irritation. (A common hazard for reactive organic compounds).
Precautionary Statements:
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 | [1] |
| Appearance | Likely a solid or liquid. | Inferred |
| Purity | ≥98% | [1] |
Toxicological Information
| Metric | Value/Information | Source/Rationale |
| Acute Oral Toxicity | Category 3 ("Toxic if swallowed") is possible for a related compound, Methyl 5-bromo-2-fluorobenzoate. | Analogy |
| Skin Corrosion/Irritation | Expected to be corrosive based on the GHS05 pictogram.[1] "Causes severe skin burns" is a hazard for the related Methyl 3-(bromomethyl)benzoate.[4][5] | GHS Pictogram & Analogy |
| Serious Eye Damage/Irritation | Expected to cause serious eye damage based on the GHS05 pictogram.[1] "Causes serious eye damage" is a hazard for the related Methyl 3-(bromomethyl)benzoate.[4][5] | GHS Pictogram & Analogy |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction, as seen with Methyl 3-(bromomethyl)benzoate.[4] | Analogy |
| Carcinogenicity | No data available. Some brominated flame retardants have shown carcinogenic effects in animal studies.[6][7] | General Knowledge |
| Germ Cell Mutagenicity | No data available. | - |
| Reproductive Toxicity | No data available. Some brominated compounds are suspected of damaging fertility or the unborn child. | General Knowledge |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Inferred |
| Specific Target Organ Toxicity (Repeated Exposure) | Prolonged or repeated exposure to some brominated aromatic compounds may cause liver damage, skin changes, and neurological symptoms.[8] | General Knowledge |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not publicly available. The following are generalized methodologies for key toxicological endpoints based on OECD guidelines, which would be appropriate for this type of chemical.
Experimental Protocol: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RHE) Test (OECD TG 431)
-
Objective: To assess the skin corrosion potential of the test chemical.
-
Test System: A commercially available reconstituted human epidermis model (e.g., EpiDerm™, EpiSkin™).
-
Procedure:
-
A small amount of the test chemical (solid or liquid) is applied topically to the surface of the skin tissue.
-
The exposure period is typically 3 minutes and 1 hour.
-
After exposure, the test chemical is removed by washing.
-
The viability of the skin tissue is determined using a cell viability assay (e.g., MTT assay).
-
-
Interpretation: The chemical is identified as corrosive if the mean tissue viability following exposure is below a defined threshold at specific time points.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)
-
Objective: To determine the acute oral toxicity of the substance.
-
Test Species: Typically female rats.
-
Procedure:
-
A single dose of the substance is administered by gavage to a small group of animals.
-
The starting dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
-
The animals are observed for signs of toxicity and mortality for at least 14 days.
-
The outcome of the test (e.g., mortality, evident toxicity) at one dose level determines the next step:
-
If mortality occurs, the test is repeated at a lower dose.
-
If no mortality occurs, the test may be repeated at a higher dose to refine the classification.
-
-
-
Interpretation: The substance is classified into one of the GHS categories for acute oral toxicity based on the dose at which mortality or evident toxicity is observed.
Visualizations
References
- 1. chemscene.com [chemscene.com]
- 2. cenmed.com [cenmed.com]
- 3. METHYL 2-BROMOMETHYL-5-FLUORO-BENZOATE | 138786-65-9 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fnw.ratcatinc.com [fnw.ratcatinc.com]
- 7. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Methyl 2-(bromomethyl)-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(bromomethyl)-5-fluorobenzoate, a key intermediate in pharmaceutical synthesis. Due to the reactive nature of its functional groups, proper handling and storage are critical to maintain its integrity and ensure experimental reproducibility. The information presented herein is based on the known chemical properties of its core structural motifs: a benzyl bromide and a methyl ester.
Chemical Profile
This compound is a substituted aromatic compound with the molecular formula C₉H₈BrFO₂. Its structure features a highly reactive bromomethyl group ortho to a methyl ester, and a fluorine atom on the benzene ring. This combination of functional groups dictates its stability profile.
| Property | Value |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Appearance | Typically a solid or liquid |
| Key Functional Groups | Benzyl bromide, Methyl ester, Fluorinated aromatic ring |
Stability Profile
The primary routes of degradation for this compound are hydrolysis, nucleophilic substitution, and decomposition under thermal and photolytic stress.
Hydrolytic Stability: The presence of both a benzyl bromide and a methyl ester group makes the molecule susceptible to hydrolysis. The benzyl bromide moiety is particularly reactive towards water, leading to the formation of the corresponding benzyl alcohol and hydrobromic acid. The methyl ester can also undergo hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid and methanol.
Nucleophilic Substitution: The benzylic bromide is a potent electrophile and will readily react with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity is fundamental to its use in synthesis but also contributes to its instability in the presence of such nucleophiles.
Photostability: Compounds containing a benzylic bromide are often light-sensitive.[3][4] Exposure to light, particularly UV radiation, can initiate radical reactions, leading to decomposition and the formation of impurities.[5][6]
The following table summarizes the key stability liabilities:
| Stress Condition | Potential Degradation Pathway | Primary Degradants |
| Moisture/Water | Hydrolysis | Methyl 5-fluoro-2-(hydroxymethyl)benzoate, 2-(Bromomethyl)-5-fluorobenzoic acid, Hydrobromic acid, Methanol |
| Heat | Thermal Decomposition | Complex mixture of decomposition products |
| Light (UV/Visible) | Photolytic Decomposition | Radical-mediated degradation products |
| Bases (e.g., amines) | Nucleophilic Substitution/Hydrolysis | Corresponding substituted products, hydrolysis products |
| Acids | Catalyzed Hydrolysis | 2-(Bromomethyl)-5-fluorobenzoic acid, Methanol |
| Oxidizing Agents | Oxidation | Oxidized derivatives |
| Metals (e.g., steel) | Corrosion/Decomposition | Potential for metal-catalyzed degradation[4][7] |
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (e.g., 2-8 °C). Avoid freezing. | To minimize thermal degradation and slow down potential reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Use a tightly sealed, opaque container (e.g., amber glass bottle). | To protect from light and moisture ingress.[3][4] |
| Incompatibilities | Store away from bases, amines, alcohols, oxidizing agents, and moisture.[4][7] | To prevent chemical reactions and degradation. |
| Location | Store in a well-ventilated, dry area. | To ensure a safe storage environment and minimize exposure to humidity.[3] |
Experimental Protocols for Stability Assessment
The following are generalized protocols that can be adapted to assess the stability of this compound.
1. Hydrolytic Stability Study
-
Objective: To determine the rate of hydrolysis under various pH conditions.
-
Methodology:
-
Prepare buffered aqueous solutions at different pH levels (e.g., pH 2, 5, 7, 9).
-
Dissolve a known concentration of this compound in each buffered solution.
-
Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C).
-
At specified time intervals, withdraw aliquots and quench any further reaction (e.g., by dilution with a non-reactive solvent and cooling).
-
Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV) to quantify the remaining parent compound and the formation of degradation products.
-
Calculate the rate of degradation at each pH.
-
2. Photostability Study
-
Objective: To assess the impact of light exposure on the stability of the compound.
-
Methodology:
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile).
-
Expose the solution to a controlled light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time intervals, analyze both the exposed and dark control samples by HPLC-UV.
-
Compare the degradation profiles to determine the extent of photodecomposition.
-
3. Thermal Stability Study (Forced Degradation)
-
Objective: To identify potential degradation products under thermal stress.
-
Methodology:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., at 60 °C, 80 °C).
-
For solution stability, prepare a solution in a suitable solvent and incubate at elevated temperatures.
-
At specified time intervals, remove samples and allow them to cool to room temperature.
-
Dissolve the solid samples in a suitable solvent for analysis.
-
Analyze all samples by HPLC-UV and LC-MS to identify and characterize any degradation products.
-
Visualizations
Caption: Potential hydrolytic degradation pathways of this compound.
Caption: Recommended workflow for handling and storage.
Caption: Flowchart for a typical stability testing protocol.
References
Methyl 2-(bromomethyl)-5-fluorobenzoate spectroscopic data (NMR, IR, MS)
A comprehensive analysis of the spectroscopic data for Methyl 2-(bromomethyl)-5-fluorobenzoate is crucial for its identification, characterization, and application in research and development. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are predicted based on the chemical structure and spectroscopic data of analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | dd | 1H | Ar-H |
| ~7.2-7.4 | m | 2H | Ar-H |
| ~4.7 | s | 2H | -CH₂Br |
| ~3.9 | s | 3H | -OCH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~162 (d) | C-F |
| ~135 (d) | C-Br |
| ~132 | Ar-C |
| ~128 | Ar-C |
| ~120 (d) | Ar-C |
| ~115 (d) | Ar-C |
| ~52 | -OCH₃ |
| ~30 | -CH₂Br |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch |
| ~1720-1740 | Strong | C=O (ester) stretch |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O (ester) stretch |
| ~1100-1200 | Strong | C-F stretch |
| ~600-700 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 246/248 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 215/217 | Medium | [M - OCH₃]⁺ |
| 167 | High | [M - Br]⁺ |
| 139 | Medium | [M - Br - CO]⁺ |
| 109 | Medium | [C₇H₄F]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Data Acquisition (¹H NMR):
-
The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.[1]
-
Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (typically 8-16) should be acquired to achieve an adequate signal-to-noise ratio.
3. Data Acquisition (¹³C NMR):
-
The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.[2]
-
Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.[3][4]
-
A wider spectral width is used compared to ¹H NMR.
-
Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required.[2]
Infrared (IR) Spectroscopy
1. Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent such as dichloromethane or acetone.[5]
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[5]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[5]
2. Data Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum to correct for atmospheric and instrumental interferences.
Mass Spectrometry (MS)
1. Sample Introduction:
-
For a volatile compound like this compound, direct insertion or gas chromatography (GC) can be used for sample introduction into the mass spectrometer.[6][7]
2. Ionization:
-
Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[7][8]
3. Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.[9]
4. Detection:
-
An electron multiplier or other suitable detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[6][7]
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. rsc.org [rsc.org]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. bhu.ac.in [bhu.ac.in]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-fluorobenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-5-fluorobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive bromomethyl group and an electron-withdrawing fluoro-substituted benzoate moiety, makes it a valuable intermediate in the construction of complex molecules, particularly in the development of novel therapeutic agents. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, a strategy widely employed in modern drug design.
Synthesis of this compound
The preparation of this compound is typically achieved through a two-step synthetic sequence starting from 5-fluoro-2-methylbenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the radical bromination of the benzylic methyl group.
Step 1: Synthesis of the Precursor, Methyl 5-fluoro-2-methylbenzoate
The initial step is the esterification of 5-fluoro-2-methylbenzoic acid to its corresponding methyl ester, Methyl 5-fluoro-2-methylbenzoate. A common and efficient method for this transformation is reaction with an alkylating agent in the presence of a non-nucleophilic base.
Experimental Protocol: Esterification of 5-fluoro-2-methylbenzoic acid [1]
-
Materials:
-
5-Fluoro-2-methylbenzoic acid
-
Tetrahydrofuran (THF)
-
Iodomethane (CH₃I)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve 5-fluoro-2-methylbenzoic acid (1 equivalent) in tetrahydrofuran.
-
To this solution, sequentially add iodomethane (1 equivalent) and N,N-diisopropylethylamine (1 equivalent).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), filter the mixture.
-
Concentrate the filtrate under reduced pressure to yield Methyl 5-fluoro-2-methylbenzoate.
-
-
Quantitative Data:
-
Yield: 90%[1]
-
Physicochemical and Spectroscopic Data for Methyl 5-fluoro-2-methylbenzoate
| Property | Value | Reference |
| Molecular Formula | C₉H₉FO₂ | |
| Molecular Weight | 168.17 g/mol | |
| Appearance | Not specified | |
| ¹H NMR (CDCl₃) | δ: 2.6 (s, 3H), 3.9 (s, 3H), 7.0-7.2 (m, 2H), 7.6-7.7 (m, 1H) | [1] |
| ¹³C NMR | Data not available in the searched literature. |
Step 2: Synthesis of this compound
The second step involves the selective bromination of the benzylic methyl group of Methyl 5-fluoro-2-methylbenzoate. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is the most common and effective method for this transformation. While a specific protocol for this exact substrate is not detailed in the available literature, the following is a representative procedure based on well-established methods for benzylic bromination.
Proposed Experimental Protocol: Wohl-Ziegler Bromination
-
Materials:
-
Methyl 5-fluoro-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-fluoro-2-methylbenzoate (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents).
-
Heat the mixture to reflux and irradiate with a heat lamp to initiate the radical reaction.
-
Monitor the reaction progress by TLC or ¹H NMR, observing the disappearance of the methyl singlet at ~2.6 ppm and the appearance of a new singlet for the bromomethyl group at ~4.5-5.0 ppm.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Quantitative Data Summary
The following table summarizes the known physicochemical properties of this compound.
| Property | Value |
| CAS Number | 138786-65-9 |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Purity | ≥95% - ≥98% (commercially available) |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
Visualizing the Synthesis and Application
Synthetic Workflow
The two-step synthesis of this compound can be visualized as a straightforward workflow.
Caption: Two-step synthesis of the target compound.
Application in Drug Development: Synthesis of a PARP Inhibitor Intermediate
This compound is a key intermediate in the synthesis of various pharmaceuticals. One notable application is in the preparation of precursors for Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. The following diagram illustrates a logical relationship where the title compound is used to alkylate a nucleophile, a common step in building more complex drug molecules.
References
An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(bromomethyl)-5-fluorobenzoate is a key building block in synthetic organic chemistry, particularly valued for its role in the development of novel therapeutic agents. Its unique structural features, including a reactive bromomethyl group and a fluorine-substituted aromatic ring, make it a versatile intermediate for creating complex molecular architectures. This technical guide provides a comprehensive overview of its core characteristics, including its chemical and physical properties, synthesis, reactivity, and applications in medicinal chemistry, with a focus on its role as a precursor to potent modulators of the metabotropic glutamate receptor 5 (mGluR5).
Core Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. The presence of the fluorine atom and the ester functional group influences its solubility and reactivity. While specific, experimentally determined physical constants such as melting and boiling points are not widely published in readily available literature, predicted values and data from suppliers provide a useful reference.
| Property | Value | Source |
| CAS Number | 138786-65-9 | [1][2] |
| Molecular Formula | C₉H₈BrFO₂ | [1][2] |
| Molecular Weight | 247.06 g/mol | [1][2] |
| Purity | ≥95% to ≥98% | [1][2] |
| Appearance | White to off-white solid | General Supplier Information |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. | [3] |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Boiling Point | 306.1±37.0 °C | [3] |
| Density | 1.534±0.06 g/cm³ | [3] |
| LogP | 2.5072 | [2] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |
| Number of Hydrogen Bond Acceptors | 2 | [2] |
| Number of Hydrogen Bond Donors | 0 | [2] |
| Number of Rotatable Bonds | 2 | [2] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not consistently available in public databases. However, based on the known spectra of structurally related compounds, the following characteristic signals can be predicted.
¹H NMR (Predicted)
-
A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.
-
A singlet for the bromomethyl protons (-CH₂Br) around 4.5-4.8 ppm.
-
A series of multiplets for the three aromatic protons in the region of 7.0-8.0 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR (Predicted)
-
A signal for the methyl ester carbon (-OCH₃) around 52 ppm.
-
A signal for the bromomethyl carbon (-CH₂Br) in the range of 30-35 ppm.
-
A signal for the ester carbonyl carbon (C=O) around 165 ppm.
-
Signals for the aromatic carbons between 115 and 140 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.
IR (Predicted)
-
A strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups in the range of 2850-3100 cm⁻¹.
-
C-O stretching of the ester around 1100-1300 cm⁻¹.
-
C-Br stretching vibration around 600-700 cm⁻¹.
-
C-F stretching vibration around 1000-1400 cm⁻¹.
Mass Spectrometry (Predicted)
-
The molecular ion peak (M⁺) would be expected at m/z 246 and 248 with approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the bromine atom.
Synthesis and Reactivity
The synthesis of this compound typically involves the radical bromination of the corresponding methyl 2-methyl-5-fluorobenzoate precursor.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common organic synthesis methodologies for benzylic bromination.
Materials:
-
Methyl 2-methyl-5-fluorobenzoate
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-5-fluorobenzoate in anhydrous CCl₄ under an inert atmosphere.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction can be monitored by TLC or GC-MS to track the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.
References
Methodological & Application
Synthesis of Derivatives from Methyl 2-(bromomethyl)-5-fluorobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from the versatile building block, Methyl 2-(bromomethyl)-5-fluorobenzoate. This reagent is of significant interest in medicinal chemistry and materials science due to the presence of a reactive benzylic bromide, an ester functional group, and a fluorine atom on the aromatic ring. The strategic incorporation of fluorine can enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2]
Overview of Synthetic Transformations
This compound is amenable to a range of chemical transformations, primarily centered around the reactivity of the bromomethyl group and the ester functionality. Key reaction classes include:
-
Nucleophilic Substitution (SN2) Reactions: The benzylic bromide is an excellent electrophile for SN2 reactions with a variety of nucleophiles, including amines, alcohols (alkoxides), and thiols (thiolates), leading to the formation of the corresponding substituted derivatives.
-
Palladium-Catalyzed Cross-Coupling Reactions: The benzylic bromide can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.
-
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
The following sections provide detailed protocols for these key transformations.
Nucleophilic Substitution Reactions
The primary mode of derivatization for this compound is through nucleophilic substitution at the benzylic position. These reactions typically proceed via an SN2 mechanism.[3][4]
Synthesis of Amine Derivatives
The reaction of this compound with primary or secondary amines yields the corresponding 2-(aminomethyl)-5-fluorobenzoate derivatives.
Experimental Protocol: General Procedure for Amination
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) (0.1-0.5 M), add the desired amine (1.2-2.0 equiv.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5-2.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | Acetonitrile | 16 | >90 (expected) |
| 2 | Piperidine | DIPEA | DMF | 18 | >90 (expected) |
| 3 | Benzylamine | K₂CO₃ | Acetonitrile | 12 | >85 (expected) |
Figure 1. Synthesis of Amine Derivatives via SN2 Reaction.
Synthesis of Ether Derivatives (Williamson Ether Synthesis)
Ethers can be synthesized by reacting this compound with an alcohol in the presence of a strong base. This classic transformation is known as the Williamson ether synthesis.[5][6][7][8][9]
Experimental Protocol: General Procedure for Etherification
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.2 equiv.) in a dry aprotic solvent such as tetrahydrofuran (THF) or DMF. Add a strong base, such as sodium hydride (NaH, 1.2 equiv.), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Reaction with Bromide: Add a solution of this compound (1.0 equiv.) in the same dry solvent to the freshly prepared alkoxide solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Entry | Alcohol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methanol | NaH | THF | 12 | >90 (expected) |
| 2 | Ethanol | NaH | THF | 14 | >85 (expected) |
| 3 | Phenol | K₂CO₃ | DMF | 18 | >80 (expected) |
Figure 2. Williamson Ether Synthesis Workflow.
Synthesis of Thioether Derivatives
Thioethers are readily prepared by the reaction of this compound with a thiol in the presence of a base.
Experimental Protocol: General Procedure for Thioether Synthesis
-
Reaction Setup: To a solution of the desired thiol (1.1 equiv.) in a suitable solvent such as ethanol, THF, or DMF, add a base such as sodium hydroxide (NaOH, 1.2 equiv.) or potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Addition of Bromide: Add this compound (1.0 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Entry | Thiol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 6 | >95 (expected) |
| 2 | Ethanethiol | NaOH | Ethanol | 4 | >90 (expected) |
| 3 | Benzyl mercaptan | K₂CO₃ | Acetonitrile | 8 | >90 (expected) |
Figure 3. Synthesis of Thioether Derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The benzylic bromide functionality allows for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the synthesis of diaryl- or alkyl-aryl methane derivatives by coupling with boronic acids or their esters.[10][11][12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., JohnPhos, SPhos, or PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF. Purge the reaction vessel with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Entry | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 100 | 16 | 70-85 (expected)[10] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90 | 18 | 65-80 (expected)[11] |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 60-75 (expected) |
Figure 4. Suzuki-Miyaura Cross-Coupling Reaction.
Sonogashira Coupling
The Sonogashira coupling allows for the synthesis of propargyl-arene derivatives by reacting with terminal alkynes.[13]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with saturated aqueous ammonium chloride solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Entry | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 12 | 70-85 (expected) |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 50 | 8 | 75-90 (expected) |
| 3 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | 40 | 16 | 65-80 (expected) |
Figure 5. Sonogashira Cross-Coupling Reaction.
Modification of the Ester Group: Amide Synthesis
The methyl ester of the benzoate moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amide derivatives. This two-step process significantly expands the diversity of accessible compounds.
Step 1: Hydrolysis of the Methyl Ester
Experimental Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a mixture of methanol and water. Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours, or gently heat to 40-50 °C to accelerate the reaction. Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, remove the methanol under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1M HCl. The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, extract the acidified aqueous layer with an organic solvent, wash with brine, dry, and concentrate to yield the crude 2-(bromomethyl)-5-fluorobenzoic acid.
Step 2: Amide Coupling
Experimental Protocol: General Procedure for Amide Coupling
-
Reaction Setup: To a solution of 2-(bromomethyl)-5-fluorobenzoic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DCM or DMF), add the desired amine (1.1 equiv.), a coupling agent (e.g., HATU, HBTU, or EDC·HCl, 1.2 equiv.), and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv.). An additive such as HOBt (1.2 equiv.) can be used with EDC·HCl to improve efficiency.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Entry | Amine | Coupling Agent | Base | Solvent | Time (h) | Yield (%) (over 2 steps) |
| 1 | Aniline | HATU | DIPEA | DMF | 16 | 70-85 (expected) |
| 2 | Morpholine | EDC·HCl / HOBt | DIPEA | DCM | 18 | 75-90 (expected) |
| 3 | Cyclopropylamine | HBTU | DIPEA | DMF | 12 | 70-85 (expected) |
Figure 6. Two-Step Synthesis of Amide Derivatives.
Application Notes in Drug Discovery
Derivatives of fluorinated benzoic acids are of significant interest in medicinal chemistry.[10][13] The fluorine atom can modulate the physicochemical properties of a molecule, such as its pKa, lipophilicity, and metabolic stability. This can lead to improved drug-like properties, including enhanced binding affinity to biological targets and a more favorable pharmacokinetic profile.[1][2]
The derivatives synthesized from this compound can serve as scaffolds for the development of a wide range of therapeutic agents. For instance, the introduction of various amine, ether, and thioether functionalities can be used to probe the structure-activity relationships (SAR) of a lead compound. The ability to perform cross-coupling reactions allows for the construction of more complex molecular architectures, which are often found in modern drug candidates. The amide derivatives are particularly relevant as the amide bond is a key structural feature in many pharmaceuticals.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-氨基-5-溴苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. cenmed.com [cenmed.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 2-(bromomethyl)-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-5-fluorobenzoate is a versatile bifunctional synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive benzylic bromide, susceptible to nucleophilic attack, and a methyl ester on a fluorinated benzene ring. This unique combination allows for the introduction of a wide array of functional groups, making it a valuable building block for the synthesis of diverse molecular scaffolds. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based nucleophiles.
Reactions with N-Nucleophiles
The reaction of this compound with primary and secondary amines is a fundamental transformation for the synthesis of various nitrogen-containing heterocyclic compounds, such as isoindolinones, which are privileged structures in medicinal chemistry. The reaction typically proceeds via an initial SN2 displacement of the bromide followed by an intramolecular cyclization.
Reaction with Primary Amines and Subsequent Cyclization to form 5-Fluoro-2,3-dihydroisoindol-1-ones
The reaction with primary amines leads to the formation of an intermediate secondary amine, which can undergo spontaneous or induced intramolecular cyclization to yield 5-fluoro-2,3-dihydroisoindol-1-one derivatives.
General Reaction Scheme:
Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 2-(bromomethyl)-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting nucleophilic substitution reactions using Methyl 2-(bromomethyl)-5-fluorobenzoate. This versatile reagent is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of a wide array of functionalized molecules. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers engaged in the development of novel chemical entities.
Introduction
This compound is a substituted aromatic compound featuring a reactive benzylic bromide. This functional group is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of various moieties onto the benzene ring. The presence of the fluorine atom and the methyl ester group can influence the reactivity of the molecule and provide handles for further synthetic transformations. Its utility has been demonstrated in the synthesis of complex molecules, including isoindolones, which are of interest as potential therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 138786-65-9 |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
Experimental Protocols
This section outlines a general procedure for the nucleophilic substitution of this compound with a generic nucleophile. Specific examples with amines and thiols are also provided.
General Protocol for Nucleophilic Substitution
This protocol describes a typical reaction setup for the alkylation of a nucleophile with this compound.
Materials:
-
This compound
-
Nucleophile (e.g., primary/secondary amine, thiol, alcohol)
-
Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., water, brine, organic solvents for extraction, drying agent like Na₂SO₄, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Addition of Reagents: Add the nucleophile (1.0 - 1.2 eq.) and the base (1.5 - 2.0 eq.).
-
Solvent Addition: Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M with respect to the starting material.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated (e.g., to 40-60 °C).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product.
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.
Example Protocol: Reaction with a Primary Amine
This protocol provides a more specific example for the N-alkylation of a primary amine.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.
-
Add the primary amine (1.1 eq.) followed by potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
Example Protocol: Reaction with a Thiol
This protocol provides a more specific example for the S-alkylation of a thiol.
Procedure:
-
To a solution of the thiol (1.1 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography on silica gel.
Data Presentation
The following table summarizes representative examples of nucleophilic substitution reactions with substituted benzyl bromides, providing an indication of the expected reactivity and yields. Note: The reaction conditions and substrates are not identical across all entries and are provided for illustrative purposes.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | Aniline | K₂CO₃ | ACN | RT | 12 | ~85% |
| Secondary Amine | Piperidine | K₂CO₃ | DMF | RT | 6 | >90% |
| Thiol | Thiophenol | NaH | THF | RT | 4 | ~95% |
| Alcohol | Methanol | NaH | THF | RT | 24 | Moderate |
| Azide | Sodium Azide | - | DMF | 50 | 12 | High |
| Cyanide | Potassium Cyanide | - | aq. Ethanol | Reflux | 4 | Good |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the nucleophilic substitution reaction and the underlying chemical transformation.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Generalized SN2 reaction pathway.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Many nucleophiles and bases are corrosive, toxic, or flammable. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reactions involving sodium hydride should be conducted with extreme care by trained personnel, as it is highly reactive with water.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a diverse range of organic molecules through nucleophilic substitution. The protocols provided in this document offer a robust starting point for researchers to explore its synthetic potential. Careful consideration of the nucleophile, base, and solvent system will enable the efficient and high-yielding synthesis of desired products for applications in drug discovery and materials science.
References
Application Note: Advanced Synthetic Methodologies in Agrochemical Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: The agrochemical industry is undergoing a significant transformation, driven by the need for more sustainable, efficient, and precise chemical synthesis methods.[1][2] Traditional batch manufacturing is increasingly being supplemented or replaced by advanced methodologies that offer enhanced safety, reduced environmental impact, and access to novel chemical structures.[3][4] This document provides detailed application notes and protocols for three key technologies at the forefront of modern agrochemical synthesis: Continuous Flow Chemistry, Biocatalysis, and C-H Functionalization. These approaches are critical for accelerating the discovery and production of next-generation herbicides, fungicides, and insecticides that can meet the challenges of global food demand, pest resistance, and stringent environmental regulations.[2][5]
Application: Continuous Flow Chemistry for Process Intensification
Principle
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[6] Unlike traditional batch production, this method offers superior control over reaction parameters such as temperature, pressure, and mixing. The high surface-area-to-volume ratio of microreactors enables extremely efficient heat transfer, significantly improving safety, especially for highly exothermic reactions.[3] This process intensification leads to remarkable reductions in reaction times, increased yields, and higher purity products, making it a powerful tool for both research and large-scale manufacturing of agrochemicals.[1][4]
Case Study: Synthesis of a Clethodim Herbicide Intermediate
A critical building block for the selective herbicide clethodim is (E)-O-(3-chloro-2-propenyl)hydroxylamine hydrochloride.[3] Traditional batch synthesis of this intermediate is a lengthy process, often taking over ten hours. By implementing a continuous flow process, researchers have demonstrated a dramatic improvement in efficiency. The synthesis, which involves several transformations starting from hydroxylamine hydrochloride, can be managed efficiently within microreactors.[3]
Data Presentation: Batch vs. Flow Synthesis Comparison
The advantages of converting this process from batch to continuous flow are summarized below.
| Parameter | Traditional Batch Method | Continuous Flow Method | Improvement Factor |
| Reaction Time | > 10 hours | ~18 minutes | > 30x Faster |
| Process Safety | Moderate (Risk of thermal runaway) | High (Superior heat control) | Significantly Safer |
| Productivity | Lower throughput | Higher throughput | Enhanced |
| Process Control | Limited | Precise control of parameters | Superior Control |
Data synthesized from information on process intensification in flow chemistry.[3]
Experimental Workflow Diagram
Caption: Workflow for a typical continuous flow synthesis setup.
Protocol: General Protocol for Flow Synthesis of a Pyrimidine Derivative
This protocol is representative for the synthesis of substituted pyrimidine derivatives used as herbicides, adapted from patented flow chemistry methods.[2]
-
System Setup: A flow chemistry system consisting of two pumps, a T-mixer, a 20 mL heated reactor coil, and a back-pressure regulator (set to 10 bar) is assembled.
-
Reagent Preparation:
-
Solution A: Prepare a 1.0 M solution of the starting dichloropyrimidine in anhydrous acetonitrile.
-
Solution B: Prepare a 1.2 M solution of the desired amine nucleophile and 1.5 equivalents of DIPEA (N,N-Diisopropylethylamine) in anhydrous acetonitrile.
-
-
Reaction Initiation:
-
Pump Solution A at a flow rate of 0.5 mL/min into the T-mixer.
-
Simultaneously, pump Solution B at a flow rate of 0.5 mL/min into the T-mixer.
-
The combined stream (1.0 mL/min) enters the reactor coil, which is pre-heated to 100°C. This corresponds to a residence time of 20 minutes.
-
-
Product Collection: The output stream from the reactor passes through the back-pressure regulator and is collected in a flask.
-
Work-up and Purification: The collected solution is concentrated under reduced pressure. The residue is redissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and filtered. The solvent is evaporated, and the crude product is purified by column chromatography to yield the final substituted pyrimidine derivative.
Application: Biocatalysis for Chiral Agrochemical Synthesis
Principle
Many agrochemicals are chiral molecules, where different enantiomers exhibit vastly different biological activities and toxicological profiles.[7] Biocatalysis utilizes enzymes or whole microorganisms as catalysts to perform chemical transformations with high stereo-, regio-, and chemo-selectivity.[8][9] This "green chemistry" approach operates under mild conditions (aqueous media, ambient temperature, and pressure), reducing energy consumption and waste.[10] For agrochemical synthesis, enzymes like lipases, ketoreductases, and hydrolases are widely used for the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral intermediates, ensuring the production of the desired, more active enantiomer.[8][11]
Case Study: Lipase-Mediated Resolution of Fungicide Precursors
The synthesis of chiral alcohols and esters is a common step in the production of fungicides like triazoles.[8][12] A racemic alcohol intermediate can be resolved using a lipase, such as Lipase PS from Pseudomonas cepacia. The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer) to form an ester, leaving the other enantiomer (the (S)-alcohol) unreacted. The resulting mixture of the (S)-alcohol and the (R)-ester can be easily separated, providing access to two optically pure compounds.
Data Presentation: Efficacy of Enzymatic Resolution
| Substrate | Biocatalyst | Acyl Donor | Enantiomeric Excess (e.e.) of Product | Conversion (%) |
| rac-1-Phenylethanol | Lipase PS | Vinyl Acetate | >99% (for S-alcohol) | ~50% |
| rac-Glycidyl butyrate | Porcine Pancreatic Lipase | Water (Hydrolysis) | 95% (for R-glycidol) | ~45% |
| rac-Phosphinate | Lipase PS | Vinyl Acetate | >98% (for one ester) | ~50% |
Representative data based on common lipase-mediated kinetic resolutions.[8]
Experimental Workflow Diagram
Caption: Process flow for separating enantiomers via biocatalysis.
Protocol: General Protocol for Lipase-Mediated Kinetic Resolution
-
Materials: Racemic alcohol intermediate (10 mmol), immobilized Lipase PS (500 mg), vinyl acetate (12 mmol), and anhydrous tert-butyl methyl ether (TBME, 50 mL).
-
Reaction Setup: To a 100 mL flask, add the racemic alcohol, TBME, and vinyl acetate. Stir the mixture until all components are dissolved.
-
Enzymatic Reaction: Add the immobilized lipase to the solution. Seal the flask and place it on an orbital shaker at 200 rpm and 30°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue, containing the unreacted alcohol and the acylated product, is separated by column chromatography on silica gel to afford the two enantiomerically enriched products.
Application: C-H Functionalization for Novel Scaffold Synthesis
Principle
C-H functionalization (or C-H activation) is a paradigm-shifting strategy in organic synthesis that involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond.[13][14] This approach is highly atom- and step-economical, as it avoids the traditional need for pre-functionalizing substrates (e.g., creating organohalides or organometallics).[15] In agrochemical research, C-H functionalization enables the rapid diversification of complex molecular scaffolds ("late-stage functionalization") and allows for novel retrosynthetic disconnections, streamlining the synthesis of complex target molecules.[16]
Case Study: Late-Stage Diversification of an Insecticide Core
Consider a complex heterocyclic core structure known to have insecticidal activity. To optimize its properties (e.g., potency, spectrum, metabolic stability), chemists need to synthesize numerous analogues with different substituents at various positions. Using a transition-metal catalyst (e.g., Palladium or Rhodium) and a directing group already present on the core, specific C-H bonds can be selectively targeted for arylation, alkylation, or other modifications. This allows for the direct attachment of new functional groups without having to re-synthesize the entire core structure for each new analogue.
Logical Relationship Diagram: Synthesis Route Comparison
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. thalesnano.com [thalesnano.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of Asymmetric Catalysis in Chiral Pesticide Active Molecule Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides – Oriental Journal of Chemistry [orientjchem.org]
- 11. Biocatalysis Applied to the Synthesis of Agrochemicals | Semantic Scholar [semanticscholar.org]
- 12. Recent innovations in crop protection research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C–H Activation: Toward Sustainability and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C-H activation: a complementary tool in the total synthesis of complex natural products. | Semantic Scholar [semanticscholar.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis and Evaluation of Isoindolones as Metabotropic Glutamate Receptor Potentiators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and pharmacological evaluation of isoindolone derivatives as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), with a focus on mGluR2. The protocols outlined below are intended to serve as a guide for the chemical synthesis, in vitro characterization, and workflow for the discovery and development of this class of compounds.
Introduction to Isoindolones as mGluR Potentiators
Metabotropic glutamate receptors are a class of G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] They are divided into three groups based on sequence homology, pharmacology, and intracellular signaling pathways. Group II mGluRs, which include mGluR2 and mGluR3, are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, decreasing cyclic adenosine monophosphate (cAMP) levels. These receptors are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release.
Positive allosteric modulators (PAMs) are compounds that bind to a topographically distinct site from the endogenous ligand (glutamate) binding site on the receptor. PAMs do not activate the receptor on their own but enhance the receptor's response to glutamate. This modulatory mechanism offers several potential therapeutic advantages, including spatial and temporal precision of action and a lower propensity for receptor desensitization and off-target effects compared to orthosteric agonists. Isoindolin-1-one derivatives have emerged as a promising scaffold for the development of selective mGluR2 PAMs, with potential applications in the treatment of various neurological and psychiatric disorders, such as schizophrenia and anxiety.[2]
Quantitative Data of Representative Isoindolone mGluR2 PAMs
The following table summarizes the in vitro potency and selectivity of representative isoindolone-based mGluR2 PAMs.
| Compound ID | mGluR2 Kᵢ (nM) | mGluR2 IC₅₀ (nM) | mGluR3 IC₅₀ (µM) | Selectivity (mGluR3/mGluR2) | Reference |
| AZ12559322 | 1.37 | 4.7 | > 25 | > 4000-fold | Magnusson et al., 2024[2] |
| AZ12592068 | Not Reported | Not Reported | Not Reported | Not Reported | Magnusson et al., 2024[2] |
| AZ12588953 | Not Reported | Not Reported | Not Reported | Not Reported | Magnusson et al., 2024[2] |
Experimental Protocols
Protocol 1: Synthesis of an Isoindolone-Based mGluR2 PAM (Representative)
This protocol describes a representative final step in the synthesis of a 5-substituted-2-alkyl-isoindolin-1-one, based on the synthesis of AZ12559322.[2]
Reaction Scheme:
A detailed multi-step synthesis would typically precede this final step, involving the construction of the core isoindolinone scaffold.
Materials:
-
Precursor isoindolone
-
(3-(Methanesulfonylamino)phenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether (Et₂O)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Flash chromatography system or preparative HPLC
Procedure:
-
To a solution of the precursor isoindolone (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add (3-(methanesulfonylamino)phenyl)boronic acid (1.2 equivalents) and sodium carbonate (3 equivalents).
-
De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final isoindolone product. For AZ12559322, purification was reported via semipreparative HPLC followed by trituration with diethyl ether.[2]
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Pharmacological Evaluation - Calcium Mobilization Assay
This protocol is for determining the potency of isoindolone PAMs at Gq-coupled mGluRs (e.g., for counter-screening against mGluR1 or mGluR5) or in cell lines co-expressing Gi/o-coupled mGluRs with a promiscuous G-protein like Gα15/16.
Materials:
-
HEK293 cells stably expressing the mGluR of interest (and Gα15/16 if necessary)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated, black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium-6)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Glutamate
-
Test isoindolone compounds
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation 3)
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into the poly-D-lysine coated microplates at a predetermined optimal density.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium indicator dye, Pluronic F-127, and optionally probenecid in assay buffer.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
-
Compound Preparation:
-
Prepare serial dilutions of the isoindolone test compounds and glutamate in assay buffer in a separate compound plate.
-
-
Calcium Flux Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader (e.g., FlexStation 3), which has been pre-warmed to 37°C.
-
Set the instrument parameters for excitation and emission wavelengths appropriate for the chosen dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).
-
Program the instrument to perform a two-addition experiment.
-
First addition: Add the test isoindolone compound (or vehicle) to the wells and monitor the baseline fluorescence.
-
Second addition: After a short incubation period (e.g., 2-5 minutes), add a sub-maximal (EC₂₀) concentration of glutamate and continue to record the fluorescence signal.
-
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response after the glutamate addition.
-
Plot the potentiation (the increase in the glutamate response in the presence of the compound) against the concentration of the isoindolone compound to generate a concentration-response curve and determine the EC₅₀ value for potentiation.
-
Protocol 3: In Vitro Pharmacological Evaluation - Thallium Flux Assay
This protocol is suitable for assessing the activity of PAMs on Gi/o-coupled mGluRs (like mGluR2) that have been co-expressed with G-protein-gated inwardly rectifying potassium (GIRK) channels. Activation of the Gi/o pathway by the mGluR leads to the opening of the GIRK channels, allowing an influx of thallium ions, which can be detected by a thallium-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably co-expressing the mGluR of interest (e.g., mGluR2) and GIRK channels.
-
Cell culture medium.
-
Poly-D-lysine coated, black-walled, clear-bottom 384-well plates.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).
-
Assay buffer (low potassium).
-
Stimulus buffer containing thallium sulfate and potassium sulfate.
-
Glutamate.
-
Test isoindolone compounds.
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation 3).
Procedure:
-
Cell Plating:
-
Seed the cells into the 384-well plates and incubate overnight as described in Protocol 2.
-
-
Dye Loading:
-
Aspirate the culture medium and add the thallium-sensitive dye loading solution to each well.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
-
Compound and Stimulus Plate Preparation:
-
Prepare serial dilutions of the isoindolone test compounds in assay buffer in a compound plate.
-
Prepare the stimulus buffer containing a fixed concentration of glutamate (EC₂₀) and thallium sulfate.
-
-
Thallium Flux Measurement:
-
Place the cell plate and compound plate into the fluorescence plate reader.
-
Program the instrument to add the test compounds to the cell plate, followed by a short incubation.
-
The instrument then adds the stimulus buffer, and the fluorescence is read kinetically.
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the rate of thallium influx through the GIRK channels.
-
Calculate the initial rate of fluorescence increase (slope) for each well.
-
Plot the rate of thallium flux against the concentration of the isoindolone compound to determine the EC₅₀ for potentiation.
-
Visualizations
mGluR2 Signaling Pathway
Caption: Simplified mGluR2 signaling pathway.
Experimental Workflow for mGluR PAM Discovery
Caption: Drug discovery workflow for mGluR PAMs.
References
- 1. Novel Isoindolin-1-one Derivatives as Metabotropic Glutamate Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and Evaluation of 11C-Labeled Isoindolone-Based Positive Allosteric Modulators for Positron Emission Tomography Imaging of Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bromination of Methyl 5-Fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the electrophilic aromatic bromination of methyl 5-fluorobenzoate. This reaction is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals where the introduction of a bromine atom onto the fluorinated aromatic ring is required. The protocol outlines the necessary reagents, equipment, and step-by-step instructions to perform the synthesis, purification, and characterization of the brominated product. Additionally, this guide includes a summary of quantitative data and diagrams illustrating the experimental workflow and the underlying reaction mechanism.
Introduction
Methyl 5-fluorobenzoate is a versatile building block in organic synthesis. The selective introduction of a bromine atom onto the aromatic ring enhances its utility by providing a handle for further functionalization through cross-coupling reactions, lithiation-substitution sequences, or conversion to other functional groups. The electronic properties of the fluorine and methoxycarbonyl substituents direct the regioselectivity of the electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the methoxycarbonyl group is a meta-director. Their combined influence dictates the position of bromination.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Methyl 5-fluorobenzoate | N/A |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |
| Catalyst/Solvent | Concentrated Sulfuric Acid (H₂SO₄) | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 19 hours | [1] |
| Product | Methyl 2-bromo-5-fluorobenzoate | Inferred from directing group effects |
| Yield | Not explicitly reported for this substrate, but a similar reaction yielded 22 g from 15 g of starting material. | [1] |
| Purification Method | Extraction and Silica Gel Column Chromatography | [1] |
Experimental Protocol
This protocol is adapted from a procedure for a structurally similar compound and is based on established principles of electrophilic aromatic substitution.[1]
Materials:
-
Methyl 5-fluorobenzoate
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Ice
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-fluorobenzoate (1 equivalent) in concentrated sulfuric acid. The amount of sulfuric acid should be sufficient to ensure stirring (e.g., ~13 mL per 15 g of starting material).[1]
-
Cooling: Cool the mixture in an ice bath to 0-5 °C.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.[1]
-
Reaction: Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and continue stirring for an additional 16 hours.[1]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a large amount of ice water (e.g., ~130 mL per 200 mL of sulfuric acid).[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[1]
-
Washing: Combine the organic layers and wash sequentially with water and then brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a mixture of petroleum ether and ethyl acetate.[1]
Mandatory Visualizations
Caption: Experimental workflow for the bromination of methyl 5-fluorobenzoate.
Caption: Mechanism of electrophilic aromatic bromination.
References
Application Note: Purification of Methyl 2-(bromomethyl)-5-fluorobenzoate by Flash Column Chromatography
Introduction
Methyl 2-(bromomethyl)-5-fluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is critical for the success of subsequent synthetic steps and the quality of the final product. Flash column chromatography is a rapid and effective technique for the purification of this compound from reaction byproducts and unreacted starting materials. This application note provides a detailed protocol for the purification of this compound using silica gel chromatography.
Principle
Flash column chromatography is a preparative liquid chromatography technique that utilizes a stationary phase (silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate components of a mixture based on their differential adsorption to the stationary phase. By applying moderate pressure, the mobile phase is forced through the column, accelerating the separation process. The polarity of the mobile phase is optimized to achieve efficient separation of the target compound from impurities.
Experimental Protocols
1. Materials and Equipment
-
Crude Sample: this compound (synthesis reaction mixture).
-
Stationary Phase: Silica gel 60 (40-63 µm particle size).
-
Mobile Phase Solvents: n-Hexane (Hex) and Ethyl Acetate (EtOAc), HPLC grade.
-
Sample Loading Solvent: Dichloromethane (DCM) or the initial mobile phase mixture.
-
Apparatus:
-
Glass chromatography column
-
Source of compressed air or nitrogen with a pressure regulator
-
Solvent reservoir
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
2. Preliminary Analysis by Thin-Layer Chromatography (TLC)
Before performing flash chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the desired compound, this compound, has a retention factor (Rf) of approximately 0.3.[1]
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of Hexane and Ethyl Acetate. Start with a low polarity mixture (e.g., 95:5 Hex:EtOAc) and gradually increase the polarity.
-
Visualize the separated spots under a UV lamp (254 nm).[2]
-
The ideal solvent system will show good separation between the target compound and its impurities, with the target compound having an Rf value around 0.3.
-
Table 1: Representative TLC Analysis Data
| Solvent System (Hex:EtOAc) | Rf of Starting Material | Rf of Product | Rf of Impurities | Observations |
| 95:5 | ~0.8 | ~0.5 | ~0.1, ~0.6 | Product spot is too high. |
| 90:10 | ~0.7 | ~0.35 | ~0.05, ~0.5 | Good separation, suitable for column. |
| 80:20 | ~0.5 | ~0.2 | ~0.0, ~0.3 | Spots are too low, elution will be slow. |
3. Flash Column Chromatography Protocol
This protocol is based on the principles of flash chromatography for organic compounds.[1][3][4][5]
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a general rule is to use 40-100 g of silica gel per 1 g of crude mixture).[5]
-
Secure the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hex:EtOAc).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a protective layer of sand on top of the packed silica gel.
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it. Do not let the column run dry.
-
-
Sample Loading:
-
Solution Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the chromatography solvent.[1] Carefully add the solution to the top of the column.
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a volatile solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent to dryness.[6] Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a flow rate of approximately 2 inches per minute.[1]
-
Begin collecting fractions immediately. The size of the fractions will depend on the column size.
-
It is recommended to use a gradient elution to improve separation. Start with a low polarity mobile phase (e.g., 95:5 Hex:EtOAc) and gradually increase the polarity by increasing the proportion of Ethyl Acetate.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Table 2: Representative Gradient Elution Profile
| Column Volumes | Mobile Phase (Hex:EtOAc) | Compound Eluting |
| 0 - 2 | 95:5 | Non-polar impurities |
| 2 - 10 | 90:10 | This compound (Product) |
| 10 - 15 | 80:20 | More polar impurities |
| 15 - 20 | 70:30 | Highly polar baseline impurities |
4. Product Isolation
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting residue is the purified this compound.
-
Determine the yield and assess the purity using analytical techniques such as HPLC, GC-MS, or NMR.
Table 3: Expected Purification Results
| Parameter | Value | Method of Determination |
| Crude Sample Mass | 5.0 g | Balance |
| Purified Mass | 4.2 g | Balance |
| Yield | 84% | Calculation |
| Purity (Post-Chr.) | >98% | HPLC/GC-MS |
| Appearance | White solid | Visual Inspection |
Visualizations
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.
-
This compound is a lachrymator and should be handled with caution.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on common side reactions to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the benzylic bromination of methyl 5-fluoro-2-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). This reaction is known as the Wohl-Ziegler bromination.[1][2][3] This method is favored for its high regioselectivity, targeting the benzylic position while avoiding bromination of the aromatic ring.[4]
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions include the formation of a di-brominated byproduct, Methyl 2-(dibromomethyl)-5-fluorobenzoate, and potential aromatic bromination if the concentration of molecular bromine becomes too high.[1][4] Incomplete reaction leading to residual starting material is also a common issue.
Q3: How can I minimize the formation of the di-brominated side product?
A3: To minimize di-bromination, it is crucial to use a controlled stoichiometry of NBS, typically a slight excess (e.g., 1.05-1.1 equivalents) relative to the starting material. Over-bromination can be further suppressed by carefully monitoring the reaction progress and stopping it once the starting material is consumed. Continuous addition of NBS can also help maintain a low concentration of the brominating species, reducing the likelihood of di-bromination.[1]
Q4: What is the role of the radical initiator and which one should I choose?
A4: The radical initiator, such as AIBN or BPO, is essential for initiating the free-radical chain reaction.[5] AIBN is often preferred as it is considered safer than BPO and less prone to explosive decomposition.[5] The choice of initiator can also influence the reaction kinetics and impurity profile.
Q5: What solvents are suitable for this reaction?
A5: Non-polar solvents that are stable under radical conditions are typically used. Carbon tetrachloride (CCl₄) is a classic solvent for Wohl-Ziegler reactions due to its inertness.[1] However, due to its toxicity and environmental concerns, alternative solvents like acetonitrile, cyclohexane, or dichloromethane are now more commonly employed.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive radical initiator. 2. Insufficient reaction temperature or initiation (e.g., UV light). 3. Presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Use a fresh batch of AIBN or BPO. 2. Ensure the reaction is heated to the decomposition temperature of the initiator (typically 65-85 °C for AIBN). If using photo-initiation, ensure the light source is functional and appropriately positioned. 3. Degas the solvent and reaction mixture with an inert gas (e.g., nitrogen or argon) before and during the reaction. |
| Formation of Significant Amounts of Di-brominated Product | 1. Excess of NBS used. 2. Prolonged reaction time after consumption of the starting material. | 1. Use a stoichiometric amount or only a slight excess of NBS (1.05-1.1 eq.). 2. Monitor the reaction closely by TLC or GC/MS and quench the reaction as soon as the starting material is consumed. |
| Presence of Aromatic Bromination Byproducts | 1. High concentration of molecular bromine (Br₂). 2. Reaction conditions favoring electrophilic aromatic substitution. | 1. Ensure a low and steady concentration of Br₂ by using NBS. Avoid the direct addition of Br₂. 2. Conduct the reaction in a non-polar solvent and in the absence of Lewis acids. |
| Difficult Purification | 1. Co-elution of the desired product and side products. 2. Presence of succinimide byproduct. | 1. Optimize column chromatography conditions (e.g., use a shallow solvent gradient). Recrystallization may also be an effective purification method. 2. Filter the reaction mixture while hot to remove the insoluble succinimide before workup. |
| Reaction is Exothermic and Difficult to Control | 1. Rapid decomposition of the radical initiator. 2. Reaction run at too high a concentration. | 1. Add the radical initiator in portions or use a syringe pump for slow addition. 2. Dilute the reaction mixture with more solvent. Ensure efficient stirring and have a cooling bath on standby. |
Data Presentation
Table 1: Common Reagents and Reaction Conditions
| Parameter | Typical Range/Value | Notes |
| Starting Material | Methyl 5-fluoro-2-methylbenzoate | 1.0 equivalent |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.05 - 1.2 equivalents |
| Radical Initiator | AIBN or Benzoyl Peroxide (BPO) | 0.05 - 0.1 equivalents |
| Solvent | Acetonitrile, CCl₄, Cyclohexane | Ensure anhydrous conditions. |
| Temperature | 65 - 85 °C | Dependent on solvent and initiator. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or GC/MS. |
Table 2: Potential Impurities and Their Origin
| Impurity | Structure | Origin |
| Starting Material | Methyl 5-fluoro-2-methylbenzoate | Incomplete reaction. |
| Di-brominated Product | Methyl 2-(dibromomethyl)-5-fluorobenzoate | Over-bromination with excess NBS. |
| Aromatic Bromination Product | Isomers of Methyl bromo-5-fluoro-2-methylbenzoate | High local concentration of Br₂. |
| Hydrolysis Product | 2-(Bromomethyl)-5-fluorobenzoic acid | Presence of water during reaction or workup. |
| Initiator Byproducts | Tetramethylsuccinonitrile (from AIBN) or Benzoic Acid (from BPO) | Decomposition of the radical initiator.[5][6] |
Experimental Protocols
Key Experiment: Synthesis of this compound
Disclaimer: This is a representative protocol adapted from standard Wohl-Ziegler bromination procedures. Researchers should conduct their own risk assessment and optimization.
Materials:
-
Methyl 5-fluoro-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 5-fluoro-2-methylbenzoate (1.0 eq.).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add N-bromosuccinimide (1.1 eq.) and AIBN (0.1 eq.) to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-85 °C and stir the mixture under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. newera-spectro.com [newera-spectro.com]
- 2. youtube.com [youtube.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
Technical Support Center: Improving the Yield of Methyl 2-(bromomethyl)-5-fluorobenzoate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate. This guide focuses on improving reaction yields and addressing common issues encountered during this benzylic bromination process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the radical bromination of methyl 2-methyl-5-fluorobenzoate using N-bromosuccinimide (NBS) as the brominating agent. This reaction, known as the Wohl-Ziegler reaction, is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV light).[1][2]
Q2: What are the primary side reactions that can lower the yield of my reaction?
A2: The primary side reactions that can significantly lower the yield of this compound are:
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Over-bromination: Formation of the dibromo- and tribromo- byproducts, Methyl 2-(dibromomethyl)-5-fluorobenzoate and Methyl 2-(tribromomethyl)-5-fluorobenzoate, respectively. This occurs when the desired product reacts further with the brominating agent.[3]
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Aromatic Bromination: Electrophilic bromination of the aromatic ring can compete with the desired benzylic bromination, especially in the presence of Brønsted acids or with certain substrates.[3]
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Hydrolysis: If water is present in the reaction mixture, the ester functional group can hydrolyze to the corresponding carboxylic acid.
Q3: How can I minimize the formation of over-brominated byproducts?
A3: To minimize over-bromination, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the starting material (methyl 2-methyl-5-fluorobenzoate) relative to NBS can help. Additionally, monitoring the reaction closely by techniques like TLC or NMR and stopping it as soon as the starting material is consumed can prevent the further reaction of the desired product. Some studies have also shown that certain reaction conditions, such as the choice of solvent and initiator, can influence the selectivity towards mono-bromination.
Q4: What is the role of the radical initiator and which one should I choose?
A4: The radical initiator is essential for initiating the free-radical chain reaction required for benzylic bromination.[1] Common initiators include AIBN and BPO. The choice of initiator can depend on the reaction solvent and temperature. AIBN is often preferred due to its more predictable decomposition rate. Photochemical initiation using a UV lamp is another effective method that avoids the use of chemical initiators.[4]
Q5: Are there safer alternatives to using carbon tetrachloride as a solvent?
A5: Yes, due to the toxicity and environmental concerns associated with carbon tetrachloride, several alternative solvents have been successfully used for Wohl-Ziegler reactions. These include acetonitrile, 1,2-dichloroethane, and trifluorotoluene.[1][5] The choice of solvent can impact the reaction rate and selectivity, so it may require some optimization.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive radical initiator. 2. Insufficient reaction temperature. 3. Presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Use a fresh batch of initiator. 2. Ensure the reaction is heated to the appropriate reflux temperature for the chosen solvent and initiator. 3. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Yield of Desired Product with Significant Byproducts | 1. Over-bromination leading to di- and tri-brominated products. 2. Competing aromatic bromination. 3. Sub-optimal reaction conditions (solvent, temperature, reaction time). | 1. Use a slight excess of the starting material (methyl 2-methyl-5-fluorobenzoate). Monitor the reaction closely and stop it once the starting material is consumed. 2. Ensure the absence of acidic impurities. Using a non-polar solvent can sometimes reduce aromatic bromination. 3. Refer to the Data Presentation section to optimize reaction conditions based on solvent choice. Consider photochemical initiation for improved selectivity.[4] |
| Formation of a Significant Amount of Aromatic Brominated Product | 1. Presence of acidic impurities (HBr) which can catalyze electrophilic aromatic substitution. 2. Use of a polar, protic solvent. | 1. Add a non-nucleophilic base, such as calcium carbonate, to the reaction mixture to scavenge any HBr formed. 2. Switch to a non-polar aprotic solvent like carbon tetrachloride or cyclohexane. |
| Difficult Purification of the Final Product | 1. Co-elution of the desired product with byproducts (e.g., dibrominated compound) during column chromatography. 2. Presence of unreacted NBS or succinimide. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method. 2. After the reaction, filter the cooled reaction mixture to remove the insoluble succinimide. A wash with an aqueous solution of sodium thiosulfate can remove any remaining NBS. |
Data Presentation
The choice of solvent can significantly impact the yield of benzylic bromination reactions. The following table summarizes the effect of different solvents on the yield of a similar reaction: the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester using NBS and AIBN.[5] This data can serve as a guide for solvent selection in the synthesis of this compound.
| Solvent | Reaction Time (h) | Isolated Yield (%) |
| 1,2-dichlorobenzene | 8 | 92 |
| Dimethylcarbonate | 8 | 89 |
| Chlorobenzene | 8 | 87 |
| 1,4-dichlorobenzene | 8 | 70 |
| Benzene | 8 | 40 |
Experimental Protocols
General Protocol for Benzylic Bromination using NBS and a Chemical Initiator [2]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-5-fluorobenzoate (1.0 eq) in a suitable solvent (e.g., 1,2-dichlorobenzene or acetonitrile).
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Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or BPO, ~0.02-0.1 eq) to the solution.
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Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-8 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.
Mandatory Visualization
Caption: A general experimental workflow for the Wohl-Ziegler bromination.
Caption: A troubleshooting decision tree for low yield in benzylic bromination.
References
Technical Support Center: Purification of Methyl 2-(bromomethyl)-5-fluorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of Methyl 2-(bromomethyl)-5-fluorobenzoate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Purity After Initial Synthesis
Question: My initial crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I perform an initial cleanup?
Answer: The crude product of the synthesis of this compound, typically from the radical bromination of methyl 5-fluoro-2-methylbenzoate using N-bromosuccinimide (NBS), often contains several impurities.
Common Impurities:
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Unreacted Starting Material: Methyl 5-fluoro-2-methylbenzoate.
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Di-brominated Byproduct: Methyl 2-(dibromomethyl)-5-fluorobenzoate, resulting from over-bromination.
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Succinimide: A byproduct from the NBS reagent.
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Hydrolysis Product: 2-(Hydroxymethyl)-5-fluorobenzoic acid or its methyl ester, formed if moisture is present.
Initial Cleanup Strategy: A simple aqueous workup is highly effective for removing succinimide. After the reaction, the mixture can be washed with water or a dilute aqueous base like sodium bicarbonate solution to remove the water-soluble succinimide.
Issue 2: Difficulty in Separating Byproducts by Column Chromatography
Question: I am struggling to separate the desired product from a closely eluting impurity during column chromatography. What can I do to improve the separation?
Answer: Co-elution of impurities, particularly the starting material and the di-brominated byproduct, is a common challenge due to their similar polarities. Here are several strategies to enhance separation:
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Optimize the Eluent System: A shallow gradient of ethyl acetate in hexanes is typically used. Start with a very low polarity (e.g., 2-5% ethyl acetate in hexanes) and increase the polarity very slowly. This can improve the resolution between spots with close Rf values.
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Column Dimensions and Packing: Use a longer, narrower column to increase the surface area of the stationary phase, which can improve separation. Ensure the silica gel is packed uniformly to prevent channeling.
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Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band. Dry-loading the sample by adsorbing it onto a small amount of silica gel before adding it to the column is often beneficial.
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Flow Rate: A slower flow rate can allow for better equilibration between the stationary and mobile phases, leading to improved separation.
Issue 3: Product Degradation During Purification
Question: I suspect my product is degrading during purification, leading to lower yields. What are the likely degradation pathways and how can I minimize this?
Answer: this compound is susceptible to hydrolysis, especially under basic conditions. The benzylic bromide is a good leaving group, and the ester can also be hydrolyzed.
Degradation Pathways:
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Hydrolysis of the Bromomethyl Group: Nucleophilic substitution by water or hydroxide ions can convert the bromomethyl group to a hydroxymethyl group. This can proceed via an SN1 or SN2 mechanism.[1][2][3]
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Hydrolysis of the Methyl Ester: Both acid and base-catalyzed hydrolysis of the methyl ester can occur, yielding the corresponding carboxylic acid.
Minimizing Degradation:
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Avoid Strong Bases: During workup and chromatography, use mild bases like sodium bicarbonate and avoid strong bases like sodium hydroxide.
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Anhydrous Conditions: Ensure all solvents and equipment are dry to minimize hydrolysis.
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Temperature Control: Perform purification steps at room temperature or below whenever possible to reduce the rate of degradation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: Both column chromatography and recrystallization can be effective, and the choice often depends on the scale of the reaction and the nature of the impurities. Column chromatography is generally more effective for separating a mixture of impurities with different polarities. Recrystallization is a good option if a suitable solvent system can be found that effectively separates the product from the major impurities.
Q2: What is a good solvent system for the recrystallization of this compound?
A2: A mixture of hexanes and ethyl acetate is a good starting point for recrystallization. The product is an ester, so ethyl acetate is a suitable "good" solvent, while hexanes can be used as the "poor" solvent. The optimal ratio will need to be determined experimentally to achieve good crystal formation and high purity.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring fractions. Spot each fraction on a TLC plate along with a spot of the crude mixture and, if available, a pure standard of the product. A suitable eluent system for TLC would be a mixture of hexanes and ethyl acetate (e.g., 80:20 v/v).
Q4: How can I visualize the spots on a TLC plate?
A4: this compound is an aromatic compound and should be UV active. Therefore, the spots can be visualized under a UV lamp (254 nm). Additionally, staining with potassium permanganate can be used, as the benzylic bromide is susceptible to oxidation.
Q5: What analytical techniques are recommended for final purity assessment?
A5: For a comprehensive purity analysis, a combination of techniques is recommended:
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
Data Presentation
Table 1: Representative Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (Crude) | Final Purity (by HPLC) | Yield (%) | Notes |
| Column Chromatography | ~75% | >98% | 60-75% | Effective at removing both starting material and di-brominated byproduct. |
| Recrystallization | ~75% | >95% | 50-65% | Purity is highly dependent on the solvent system and the nature of the primary impurity. |
| Aqueous Wash Only | ~75% | ~80-85% | >90% | Primarily removes water-soluble impurities like succinimide. Not effective for organic byproducts. |
Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the skill of the researcher.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Objective: To purify crude this compound from unreacted starting material, di-brominated byproduct, and other impurities.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes (HPLC grade)
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Ethyl acetate (HPLC grade)
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Glass chromatography column
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Collection tubes
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TLC plates, developing chamber, and UV lamp
Procedure:
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TLC Analysis of Crude Mixture:
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Dissolve a small amount of the crude product in ethyl acetate.
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Spot the solution on a TLC plate.
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Develop the plate using a solvent system of 80:20 hexanes:ethyl acetate.
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Visualize the spots under a UV lamp to identify the product and impurities.
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Column Preparation:
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Securely clamp the chromatography column in a vertical position.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approx. 1 cm).
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Prepare a slurry of silica gel in hexanes and carefully pour it into the column, avoiding air bubbles.
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Gently tap the column to ensure even packing.
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Add another thin layer of sand on top of the silica gel.
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Wash the column with hexanes until the silica bed is stable. Do not let the solvent level drop below the top of the sand.
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Sample Loading:
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Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
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Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.
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Carefully add the sample to the top of the column.
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Elution and Fraction Collection:
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Begin eluting the column with a low polarity solvent mixture (e.g., 98:2 hexanes:ethyl acetate).
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Collect fractions in test tubes.
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Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexanes:ethyl acetate) to elute the desired product.
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Monitor the collected fractions by TLC to identify those containing the pure product.
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Product Isolation:
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Combine the pure fractions.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
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Protocol 2: Purification by Recrystallization
Objective: To purify crude this compound by crystallization from a suitable solvent system.
Materials:
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Crude this compound
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Hexanes
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Ethyl acetate
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Erlenmeyer flasks
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Heating plate
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Ice bath
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Büchner funnel and filter paper
Procedure:
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Solvent System Selection (Small Scale):
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In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethyl acetate.
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Slowly add hexanes until the solution becomes cloudy.
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Reheat to get a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
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Observe the formation of crystals.
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Recrystallization (Larger Scale):
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
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Slowly add hot hexanes until the solution just begins to turn cloudy.
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Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold hexanes.
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Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.
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Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
Caption: Potential degradation pathways of this compound.
References
stability issues of Methyl 2-(bromomethyl)-5-fluorobenzoate under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 2-(bromomethyl)-5-fluorobenzoate under various reaction conditions. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in chemical reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of the starting material. | Ensure reaction conditions are anhydrous and neutral or slightly acidic. Avoid basic conditions which can cause hydrolysis.[1] Use fresh, properly stored this compound. |
| Incompatibility with other reagents. | Avoid using strong oxidizing agents or strong bases.[1] Perform a small-scale compatibility test before proceeding with the full reaction. | |
| Formation of Impurities | Hydrolysis of the ester or bromomethyl group. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions of the bromomethyl group. | Control the reaction temperature to minimize side reactions. The bromomethyl group is highly reactive towards nucleophiles.[2] | |
| Thermal decomposition. | Avoid excessive heating. Benzyl bromides can decompose at elevated temperatures.[3] | |
| Inconsistent Reaction Rates | Variable quality of the starting material. | Use a high-purity grade of this compound. Store the compound in a cool, dry, and dark place.[4] |
| Presence of moisture. | Dry all solvents and glassware thoroughly before use. | |
| Discoloration of Reaction Mixture | Decomposition of the compound. | Monitor the reaction closely and consider lowering the temperature. Discoloration may indicate the formation of degradation products. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[3][4][5] Recommended storage is often at 2-8°C.[4]
2. What are the known decomposition pathways for this compound?
The primary decomposition pathways for this compound and related benzyl bromides include:
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Hydrolysis: The ester and bromomethyl groups are sensitive to water and basic conditions, which can lead to the formation of 2-(hydroxymethyl)-5-fluorobenzoic acid and methanol, or 5-fluoro-2-carboxybenzoic acid.[1][6]
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Thermal Decomposition: At elevated temperatures, the carbon-bromine bond can undergo homolytic cleavage to form a benzylic radical and a bromine radical, which can initiate further side reactions.[1]
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Nucleophilic Attack: The highly reactive bromomethyl group is susceptible to substitution by various nucleophiles, leading to the formation of byproducts if unintended nucleophiles are present in the reaction mixture.[2]
3. Is this compound compatible with basic conditions?
No, bromomethyl esters are sensitive to hydrolysis under basic conditions.[1] It is recommended to use neutral or slightly acidic conditions for reactions involving this compound.
4. What are the signs of decomposition?
Decomposition may be indicated by a change in physical appearance, such as discoloration (yellowing or browning), or the evolution of gas (hydrogen bromide).[6] For reaction monitoring, techniques like TLC or LC-MS can be used to detect the appearance of degradation products.
5. How should I handle this compound safely?
This compound is irritating to the eyes, respiratory system, and skin.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[3][5]
Experimental Protocols
Protocol for Assessing the Stability of this compound under Simulated Reaction Conditions
This protocol outlines a general method for testing the stability of this compound in the presence of different solvents and at various temperatures.
Materials:
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This compound
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Anhydrous solvents (e.g., THF, DMF, Acetonitrile)
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Internal standard (e.g., dodecane)
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HPLC or GC-MS for analysis
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Thermostatically controlled reaction block or oil bath
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Inert gas supply (Nitrogen or Argon)
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Vials with septa
Procedure:
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Prepare a stock solution of this compound and an internal standard in a chosen anhydrous solvent.
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Aliquot the stock solution into several vials.
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For each condition to be tested (e.g., different temperatures, addition of a specific reagent), set up a separate vial.
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Flush the vials with an inert gas and seal them.
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Place the vials in the reaction block or oil bath set to the desired temperature.
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At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat source and quench the reaction by cooling it in an ice bath.
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Analyze the sample by HPLC or GC-MS to determine the concentration of this compound remaining.
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Plot the concentration of the compound versus time for each condition to determine the degradation rate.
Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. This compound | 138786-65-9 | Benchchem [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing decomposition of Methyl 2-(bromomethyl)-5-fluorobenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of Methyl 2-(bromomethyl)-5-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical intermediate commonly used in organic synthesis. It serves as a building block for creating more complex molecules, particularly in the development of pharmaceutical compounds.
Q2: What are the main causes of decomposition for this compound?
The primary causes of decomposition are:
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Hydrolysis: The methyl ester group is susceptible to hydrolysis, which can be catalyzed by acids or bases, leading to the formation of 2-(bromomethyl)-5-fluorobenzoic acid and methanol.
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Nucleophilic Substitution: The benzylic bromide is a reactive electrophile and can be displaced by nucleophiles. Water can act as a nucleophile, leading to the formation of methyl 5-fluoro-2-(hydroxymethyl)benzoate.
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Photodecomposition: Exposure to light, particularly UV radiation, can initiate radical reactions, leading to the degradation of the molecule.
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Thermal Decomposition: Elevated temperatures can accelerate the rate of decomposition reactions.
Q3: How should I properly store this compound to prevent decomposition?
To ensure the stability of this compound, it is crucial to store it under the following conditions:
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Temperature: 2-8°C.[1]
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Atmosphere: Under an inert gas such as nitrogen or argon.[2]
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Light: Protected from light in an amber-colored vial or a container wrapped in aluminum foil.
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Moisture: In a tightly sealed container to prevent the ingress of moisture.
Q4: I've noticed a color change in my sample of this compound. What could be the cause?
A color change, often to a yellow or brownish hue, can indicate decomposition. This may be due to the formation of impurities or degradation products. It is recommended to re-analyze the purity of the sample before use.
Q5: Are there any stabilizers that can be used with this compound?
Yes, for benzylic bromides, stabilizers such as propylene oxide are sometimes used to scavenge any hydrogen bromide (HBr) that may form, which can catalyze further decomposition.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Problem 1: Low yield or failed reaction when using this compound.
| Possible Cause | Troubleshooting Step |
| Degraded Reagent | Confirm the purity of the this compound using a suitable analytical method like HPLC or NMR before starting the reaction. If degraded, purify the reagent or use a fresh batch. |
| Improper Storage | Ensure the reagent has been stored according to the recommended conditions (2-8°C, inert atmosphere, protection from light and moisture). |
| Incompatible Reaction Conditions | Avoid strongly acidic or basic conditions that can promote hydrolysis of the methyl ester. Use non-nucleophilic bases if a base is required. |
| Presence of Nucleophiles | Ensure all solvents and reagents are anhydrous and free from nucleophilic impurities. |
Problem 2: Appearance of unexpected byproducts in the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the Ester | Work under strictly anhydrous conditions. Use dried solvents and reagents. |
| Reaction at the Benzylic Position | This is the intended reaction site. However, if side reactions are occurring, consider optimizing the reaction temperature and the choice of nucleophile. |
| Formation of 2-(hydroxymethyl)-5-fluorobenzoate | This indicates the presence of water. Ensure all reaction components are dry. |
| Formation of 2-(bromomethyl)-5-fluorobenzoic acid | This indicates hydrolysis of the methyl ester. Avoid acidic or basic conditions if possible. |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for Purity Analysis
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its primary degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Procedure:
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Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the material to be tested in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Data Interpretation: Compare the chromatogram of the sample to that of the standard to determine the purity and identify any degradation peaks.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.
Stress Conditions:
| Stress Condition | Method |
| Acid Hydrolysis | Incubate the sample in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate the sample in 0.1 M NaOH at room temperature for 4 hours. |
| Oxidative Degradation | Treat the sample with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid sample at 105°C for 48 hours. |
| Photodegradation | Expose the sample to UV light (254 nm) and visible light for an extended period. |
Procedure:
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Subject the this compound to each of the stress conditions listed above.
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At specified time points, withdraw samples and dilute them with the mobile phase.
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Analyze the stressed samples using the HPLC method described in Protocol 1.
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Analyze the chromatograms to identify and quantify the degradation products formed under each condition.
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Condition |
| Temperature | 2-8°C |
| Atmosphere | Inert Gas (Nitrogen or Argon) |
| Light | Protect from light |
| Moisture | Tightly sealed container |
Table 2: Potential Decomposition Products
| Decomposition Product | Chemical Structure | Formation Pathway |
| 2-(bromomethyl)-5-fluorobenzoic acid | C₈H₆BrFO₂ | Hydrolysis of the methyl ester |
| Methyl 5-fluoro-2-(hydroxymethyl)benzoate | C₉H₉FO₃ | Nucleophilic substitution of the bromide by water |
| 5-Fluorobenzoic acid | C₇H₅FO₂ | Further decomposition |
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(bromomethyl)-5-fluorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and effective method is the free-radical bromination of Methyl 5-fluoro-2-methylbenzoate using N-Bromosuccinimide (NBS) as the brominating agent. This reaction, known as the Wohl-Ziegler reaction, selectively brominates the benzylic position of the methyl group.[1][2] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar, anhydrous solvent.[3]
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for this transformation?
A2: NBS is the preferred reagent because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture.[1][4] This is crucial for minimizing side reactions, such as electrophilic addition of bromine to the aromatic ring or over-bromination to form the di- and tri-brominated products.[4] Using elemental bromine directly often leads to a mixture of products that are difficult to separate.
Q3: What are the critical parameters to control for a successful reaction?
A3: The critical parameters for a successful benzylic bromination using NBS are:
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Anhydrous Conditions: The presence of water can lead to the hydrolysis of NBS and the desired product.[3]
-
High-Purity NBS: Using freshly recrystallized NBS is recommended to minimize side reactions caused by impurities like bromine and HBr.
-
Radical Initiator: A radical initiator (AIBN or BPO) is necessary to start the free-radical chain reaction.
-
Appropriate Solvent: A non-polar solvent that is inert to the reaction conditions, such as carbon tetrachloride (historically used but now less common due to toxicity), cyclohexane, or acetonitrile, is typically used.[1][3]
-
Temperature and/or Light: The reaction is usually initiated by heat (refluxing the solvent) or by irradiation with a UV lamp to promote the homolytic cleavage of the initiator and bromine.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A common observation during the Wohl-Ziegler reaction is that the denser NBS is consumed and replaced by the less dense succinimide, which floats on top of many common solvents like carbon tetrachloride, indicating the reaction is nearing completion.[1]
Q5: What is the proper storage condition for this compound?
A5: this compound should be stored in a refrigerator under an inert atmosphere (nitrogen or argon) at 2-8°C.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive radical initiator. 2. Insufficient initiation (temperature too low or light source too weak). 3. Presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Use a fresh batch of AIBN or BPO. 2. Ensure the reaction is heated to the reflux temperature of the solvent, or use a suitable light source. 3. Degas the solvent before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Formation of Significant Amounts of Di-brominated Product (Methyl 2-(dibromomethyl)-5-fluorobenzoate) | 1. High concentration of bromine. 2. Use of an excess of NBS. 3. High reaction temperature or prolonged reaction time. | 1. Use freshly recrystallized NBS to minimize initial bromine concentration. 2. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NBS.[5] 3. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. |
| Presence of Ring-Brominated Byproducts | 1. Presence of acidic impurities (HBr) which can catalyze electrophilic aromatic substitution. 2. Use of a polar solvent that can promote ionic pathways. | 1. Add a small amount of a non-nucleophilic base like barium carbonate or calcium carbonate to scavenge any HBr formed. 2. Use a non-polar solvent like cyclohexane or carbon tetrachloride. |
| Product Hydrolysis (Formation of Methyl 5-fluoro-2-(hydroxymethyl)benzoate) | Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and the solvent is anhydrous. Use a drying tube on the reflux condenser.[3] |
| Difficult Purification | 1. Presence of multiple byproducts with similar polarities. 2. Residual succinimide in the product. | 1. Optimize reaction conditions to improve selectivity. Use column chromatography with a carefully selected eluent system for purification. 2. During work-up, filter the reaction mixture while cold to remove the bulk of the succinimide. A water wash can also help remove any remaining succinimide. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and should be optimized for specific laboratory conditions and scales.
Materials:
-
Methyl 5-fluoro-2-methylbenzoate
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Anhydrous Carbon Tetrachloride (CCl₄) or Cyclohexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve Methyl 5-fluoro-2-methylbenzoate (1.0 eq) in anhydrous carbon tetrachloride or cyclohexane.
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction can also be initiated by shining a UV lamp on the flask. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound. Alternatively, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be employed.[6]
-
Data Presentation
Table 1: Representative Data for Optimizing Benzylic Bromination
The following table presents hypothetical, yet representative, data on how varying reaction parameters can influence the yield and purity of the desired product, this compound. This data is based on general principles of Wohl-Ziegler brominations.
| Entry | Solvent | Initiator (eq.) | NBS (eq.) | Temperature (°C) | Yield (%) | Purity (GC-MS, %) | Key Byproducts Observed |
| 1 | CCl₄ | AIBN (0.05) | 1.1 | 77 (Reflux) | 85 | 95 | Di-brominated product (3%), Unreacted SM (2%) |
| 2 | Cyclohexane | AIBN (0.05) | 1.1 | 81 (Reflux) | 82 | 94 | Di-brominated product (4%), Unreacted SM (2%) |
| 3 | Acetonitrile | AIBN (0.05) | 1.1 | 82 (Reflux) | 75 | 90 | Di-brominated product (6%), Ring-brominated (4%) |
| 4 | CCl₄ | BPO (0.05) | 1.1 | 77 (Reflux) | 83 | 94 | Di-brominated product (4%), Unreacted SM (2%) |
| 5 | CCl₄ | AIBN (0.05) | 1.5 | 77 (Reflux) | 70 | 80 | Di-brominated product (18%), Unreacted SM (2%) |
| 6 | CCl₄ | AIBN (0.05) | 1.1 | 60 | 40 | 75 | Unreacted SM (25%), Di-brominated product (trace) |
SM: Starting Material (Methyl 5-fluoro-2-methylbenzoate)
Mandatory Visualizations
Caption: Reaction mechanism for the Wohl-Ziegler bromination.
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting logic for reaction optimization.
References
Technical Support Center: Troubleshooting Reactions with Methyl 2-(bromomethyl)-5-fluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(bromomethyl)-5-fluorobenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate challenges in your synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a versatile reagent primarily used in Williamson ether synthesis to introduce a 2-(methoxycarbonyl)-4-fluorobenzyl group.[1][2][3] This reaction involves the nucleophilic substitution of the bromide by an alkoxide or phenoxide, forming an ether linkage. It is a valuable building block in the synthesis of complex molecules in medicinal chemistry and materials science.
Q2: What are the most common reasons for a failed or low-yielding reaction with this reagent?
The most common issues are related to the conditions of the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][3][4] Key factors include:
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Insufficiently strong base: The alcohol or phenol starting material must be fully deprotonated to form the nucleophilic alkoxide or phenoxide.
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Competing E2 elimination: The use of a sterically hindered base or a secondary/tertiary alcohol can lead to the elimination of HBr, forming an alkene, instead of the desired ether.[1]
-
Hydrolysis of the ester: The methyl ester group is sensitive to strong basic conditions, especially at elevated temperatures, which can lead to the formation of the corresponding carboxylate.
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Poor quality of reagents or solvents: The presence of water or other impurities can quench the base and interfere with the reaction.
Q3: How does the fluoro-substituent affect the reactivity of the molecule?
The electron-withdrawing nature of the fluorine atom can have a modest impact on the reactivity of the benzylic bromide. It can slightly increase the electrophilicity of the benzylic carbon, potentially making it more susceptible to nucleophilic attack. However, the electronic effect is generally less significant than steric factors in determining the outcome of SN2 reactions.
Troubleshooting Guide
Problem 1: Low or No Product Formation
If you are observing a low yield of your desired ether product or no reaction at all, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incomplete Deprotonation of the Nucleophile | The pKa of the alcohol or phenol must be considered when selecting a base. For most alcohols and phenols, a strong base like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent is necessary to ensure complete formation of the alkoxide/phenoxide. Using a weaker base, such as a carbonate or hydroxide, may not be sufficient. |
| Poor Reagent Quality | Ensure that this compound is of high purity and has not degraded. Benzyl bromides can be sensitive to light and moisture. Use freshly opened or properly stored reagents. |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile.[1] Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity. |
| Low Reaction Temperature | While higher temperatures can promote side reactions, insufficient heat may lead to a sluggish or incomplete reaction. Monitor the reaction by TLC and consider a modest increase in temperature if the reaction is not proceeding. |
Problem 2: Presence of Significant Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products. Here are the most common culprits and how to address them.
Common Side Products and Mitigation Strategies
| Side Product | Identification | Mitigation Strategy |
| Elimination Product (Alkene) | Can be identified by 1H NMR, looking for vinylic proton signals. | This is more likely with sterically hindered nucleophiles. If possible, use a less hindered alcohol/phenol. Also, using a less bulky base can help. For instance, if using potassium tert-butoxide, consider switching to sodium hydride. |
| Hydrolysis Product (Carboxylic Acid) | The ester can be hydrolyzed under basic conditions. This can be detected by a change in polarity on TLC and confirmed by IR (broad O-H stretch) and 1H NMR (disappearance of the methyl ester singlet). | Use the minimum necessary amount of base. Avoid prolonged reaction times at high temperatures. If hydrolysis is a major issue, consider protecting the alcohol/phenol and performing the coupling under milder, non-basic conditions if an alternative route is feasible. |
| Unreacted Starting Material | Co-spotting with your starting materials on TLC will confirm their presence. | This points to an incomplete reaction. Re-evaluate the reaction conditions as described in Problem 1. Ensure stoichiometric amounts of reagents are correct. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This protocol provides a general guideline. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
-
Alkoxide/Phenoxide Formation:
-
To a solution of the alcohol or phenol (1.0 eq.) in anhydrous DMF (or THF, DMSO) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
-
Reaction with this compound:
-
Dissolve this compound (1.0 eq.) in a minimal amount of the anhydrous solvent.
-
Add the solution of the benzyl bromide dropwise to the prepared alkoxide/phenoxide solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC. Gentle heating (e.g., 40-60 °C) may be required for less reactive nucleophiles.
-
-
Work-up and Purification:
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Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Visualizing Reaction Pathways
To aid in understanding the chemical processes, the following diagrams illustrate the intended reaction and a common side reaction.
Caption: Desired SN2 pathway for the Williamson ether synthesis.
Caption: Competing E2 elimination pathway leading to an alkene side product.
Caption: A logical workflow for troubleshooting failed reactions.
References
Technical Support Center: Purification of Methyl 2-(bromomethyl)-5-fluorobenzoate
Welcome to the technical support center for the purification of Methyl 2-(bromomethyl)-5-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing impurities from this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via radical bromination?
A1: When synthesizing this compound using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), the following impurities are commonly encountered:
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Unreacted Starting Material: Methyl 5-fluorobenzoate.
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Brominating Agent Byproduct: Succinimide (from NBS).[1]
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Over-brominated Species: Methyl 2,x-bis(bromomethyl)-5-fluorobenzoate (di-brominated byproduct).[1]
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Decomposition Products: Hydrolysis of the benzyl bromide to Methyl 2-(hydroxymethyl)-5-fluorobenzoate can occur in the presence of moisture.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the purification process.
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Stationary Phase: Silica gel 60 F₂₅₄ plates.
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Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
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Visualization: The product and most aromatic impurities can be visualized under UV light (254 nm).
Q3: My purified this compound is an oil and won't solidify. What could be the cause?
A3: The presence of impurities can significantly lower the melting point of the compound, causing it to remain an oil. Residual solvent from the workup can also prevent solidification. Ensure the product is thoroughly dried under a high vacuum. If it still remains an oil, further purification by column chromatography is recommended to remove impurities that may be inhibiting crystallization.[2]
Q4: Can the product decompose during purification?
A4: Yes, benzyl bromides can be labile. They are sensitive to hydrolysis if moisture is present and can be unstable on silica gel, which is slightly acidic.[3] It is advisable to use purification methods that minimize exposure to acidic conditions and water. If using column chromatography, deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (~1% v/v in the eluent) can prevent decomposition.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Product is contaminated with unreacted starting material (Methyl 5-fluorobenzoate). | Incomplete reaction or insufficient purification. | Optimize the reaction conditions to ensure full conversion. For purification, use column chromatography with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to separate the more polar starting material from the product. |
| Presence of succinimide in the final product. | Inadequate removal of the NBS byproduct. | Succinimide is water-soluble. During the workup, wash the organic layer thoroughly with water or brine to remove it.[1] |
| Product contains a di-brominated byproduct. | Over-bromination during the synthesis. | This impurity can be challenging to remove due to its similar polarity to the desired product. Careful column chromatography with a shallow eluent gradient is the most effective method for separation. The less polar di-brominated compound will typically elute first.[1] |
| The compound streaks on the TLC plate and during column chromatography. | The sample is too concentrated, or there are highly polar impurities. | Dilute the sample before loading it onto the TLC plate or column. A pre-purification step, such as an aqueous workup, can help remove highly polar, water-soluble impurities.[3] |
| Low recovery of the product after purification. | Decomposition on silica gel or loss during recrystallization. | Consider deactivating the silica gel with triethylamine.[3] For recrystallization, ensure the correct solvent is chosen and that the minimum amount of hot solvent is used for dissolution to maximize recovery upon cooling. |
Data Presentation
Table 1: Qualitative Comparison of Purification Methods for this compound
| Purification Method | Target Impurities | Advantages | Disadvantages |
| Aqueous Workup | Succinimide, other water-soluble impurities | Simple, fast, and effective for removing inorganic salts and water-soluble byproducts.[4] | Ineffective for removing non-polar organic impurities like starting material or di-brominated byproducts. |
| Recrystallization | Unreacted starting material, some byproducts | Can provide a highly pure product if a suitable solvent is found. Cost-effective for large-scale purification. | Finding an ideal solvent can be time-consuming. May result in lower yields compared to chromatography. Prone to "oiling out" if impurities are present.[2] |
| Column Chromatography | Unreacted starting material, di-brominated byproduct, other organic impurities | High resolution for separating compounds with similar polarities.[1] Versatile and can be adapted to various scales. | Can be time-consuming and requires larger volumes of solvent. Potential for product decomposition on acidic silica gel.[3] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
This protocol provides a general method for purifying this compound using silica gel column chromatography.
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient). Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Loading the Column: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the eluent to separate the components.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: General Procedure for Recrystallization
This protocol outlines a general method for purifying this compound by recrystallization. A solvent screening should be performed to identify a suitable solvent or solvent pair. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[3]
-
Solvent Selection: Based on the polarity of the target compound, suitable solvents for screening include ethanol, isopropanol, or a mixed solvent system like hexane/ethyl acetate or hexane/acetone.[5][6]
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Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. Further cooling in an ice bath can increase the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Technical Support Center: Analysis of Byproducts in Methyl 2-(bromomethyl)-5-fluorobenzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate. The focus is on the identification and analysis of common byproducts using various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via a radical bromination of Methyl 2-methyl-5-fluorobenzoate. The most common byproducts encountered are:
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Unreacted Starting Material: Methyl 2-methyl-5-fluorobenzoate.
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Di-brominated Byproduct: Methyl 2-(dibromomethyl)-5-fluorobenzoate, which arises from over-bromination of the methyl group.
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Hydrolysis Product: Methyl 5-fluoro-2-(hydroxymethyl)benzoate, which can form if water is present in the reaction mixture.
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Isomeric Byproducts: While less common under radical conditions, bromination on the aromatic ring can lead to isomeric impurities.
Q2: Which analytical methods are best suited for detecting these byproducts?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:
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High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from non-volatile impurities like the starting material, di-brominated byproduct, and hydrolysis product. A reversed-phase C18 column is often a good starting point.
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile byproducts. It provides both retention time data for separation and mass spectra for structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structure confirmation of the final product and isolated impurities. It provides detailed information about the chemical environment of each atom.
Q3: How can I avoid the formation of the di-brominated byproduct?
A3: To minimize the formation of Methyl 2-(dibromomethyl)-5-fluorobenzoate, you can:
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Control the Stoichiometry: Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide - NBS), typically not exceeding a 1:1 molar ratio with the starting material.
-
Monitor the Reaction: Track the progress of the reaction using techniques like TLC or HPLC to stop the reaction once the starting material is consumed and before significant over-bromination occurs.
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Optimize Reaction Conditions: Adjusting temperature and reaction time can also help in controlling the selectivity of the bromination.
Q4: What causes the formation of the hydrolysis byproduct, and how can it be prevented?
A4: The hydrolysis product, Methyl 5-fluoro-2-(hydroxymethyl)benzoate, is formed by the reaction of the bromomethyl group with water. To prevent this:
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Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Careful Work-up: During the reaction work-up, minimize contact with aqueous solutions or perform extractions quickly at low temperatures.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the main peak from the starting material. | The mobile phase composition is not optimal for resolving compounds with similar polarity. | * Adjust the mobile phase composition. Increase the proportion of the aqueous phase to increase the retention of both compounds and potentially improve separation. * Consider using a different organic modifier (e.g., methanol instead of acetonitrile). * Use a column with a different stationary phase (e.g., a phenyl-hexyl column) which can offer different selectivity for aromatic compounds. |
| An unexpected peak is observed, eluting later than the main product. | This could be the di-brominated byproduct, which is generally more non-polar. | * Confirm the identity of the peak by collecting the fraction and analyzing it by MS or NMR. * If confirmed, optimize the synthesis to reduce its formation (see FAQ Q3). |
| A new peak appears in older samples, often eluting earlier than the main product. | This is likely the hydrolysis product, which is more polar than the brominated compound. | * Confirm the identity by LC-MS. * Ensure proper storage of the sample in a dry environment to prevent degradation. |
| Inconsistent retention times. | Fluctuations in column temperature, mobile phase composition, or improper column equilibration. | * Use a column oven to maintain a constant temperature. * Prepare the mobile phase accurately and ensure it is well-mixed and degassed. * Equilibrate the column with the mobile phase for a sufficient time before injecting the sample. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No peak corresponding to the main product is observed. | The compound may be thermally labile and degrading in the hot injector. | * Lower the injector temperature. * Consider derivatization to a more stable compound before analysis. |
| Multiple peaks are observed close to the expected retention time. | Presence of isomeric impurities. | * Optimize the GC temperature program to improve separation. * Use a longer GC column or a column with a different stationary phase to enhance resolution. * Analyze the mass spectrum of each peak to identify the isomers. |
| The mass spectrum shows an unexpected molecular ion peak. | This could indicate the presence of a byproduct. For example, a molecular ion corresponding to the di-brominated or hydrolysis product. | * Compare the observed molecular ion with the expected masses of potential byproducts (see Data Presentation section). * Examine the fragmentation pattern for characteristic isotopic patterns of bromine. |
NMR Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| The integration of the benzylic (-CH₂Br) proton signal is lower than expected. | The sample may contain the starting material (which has a -CH₃ group instead). | * Look for a singlet around 2.5-2.6 ppm, which corresponds to the methyl group of the starting material. * Calculate the relative percentage of the product and starting material from the integration values. |
| A singlet is observed around 6.5-7.0 ppm. | This could indicate the presence of the di-brominated byproduct (-CHBr₂). | * The chemical shift of the methine proton in the dibromomethyl group is further downfield than the methylene protons of the desired product. |
| A broad singlet is observed between 2-5 ppm, and the benzylic proton signal is split or shifted. | This suggests the presence of the hydrolysis product (-CH₂OH). The hydroxyl proton can exchange, leading to a broad signal. | * Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The broad OH peak should disappear. * The chemical shift of the benzylic protons in the alcohol will be different from the bromide. |
Data Presentation
The following tables provide expected analytical data for this compound and its common byproducts. Note that exact values can vary depending on the specific analytical conditions.
Table 1: Expected HPLC and GC-MS Data
| Compound | Expected Relative Retention Time (HPLC - C18) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Methyl 5-fluoro-2-(hydroxymethyl)benzoate | Earlier than main product | 184.15 | 184, 166, 153, 125 |
| Methyl 2-methyl-5-fluorobenzoate | Earlier than main product | 168.16 | 168, 153, 137, 109 |
| This compound | 1.0 (Reference) | 247.06 | 246/248, 167, 139, 109 |
| Methyl 2-(dibromomethyl)-5-fluorobenzoate | Later than main product | 325.96 | 324/326/328, 245/247, 166, 138 |
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Methyl 2-methyl-5-fluorobenzoate (δ ppm) | This compound (δ ppm) | Methyl 2-(dibromomethyl)-5-fluorobenzoate (δ ppm) | Methyl 5-fluoro-2-(hydroxymethyl)benzoate (δ ppm) |
| -OCH₃ | ~3.9 | ~3.9 | ~3.9 | ~3.9 |
| Ar-CH₃ / Ar-CH₂Br / Ar-CHBr₂ / Ar-CH₂OH | ~2.5 (s, 3H) | ~4.9 (s, 2H) | ~6.8 (s, 1H) | ~4.8 (s, 2H) |
| Aromatic Protons | ~7.0-7.7 (m, 3H) | ~7.1-7.8 (m, 3H) | ~7.2-8.0 (m, 3H) | ~7.1-7.9 (m, 3H) |
Experimental Protocols
General HPLC-UV Method
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example:
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0-2 min: 30% B
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2-15 min: 30% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 30% B
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20-25 min: 30% B
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in the mobile phase at an initial composition to a concentration of approximately 1 mg/mL.
General GC-MS Method
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Column: A non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Injector Temperature: 250 °C.
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Oven Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: 15 °C/min to 280 °C.
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Hold: 5 minutes at 280 °C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
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Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
General ¹H NMR Spectroscopy
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Concentration: Approximately 10-20 mg of the sample in 0.6-0.7 mL of solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Acquisition: Standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.
Visualizations
Caption: Synthesis pathway and common byproduct formation.
Caption: General analytical workflow for byproduct detection.
Caption: Troubleshooting logic for unexpected HPLC peaks.
Technical Support Center: Methyl 2-(bromomethyl)-5-fluorobenzoate Production
Welcome to the technical support center for the industrial-scale production of Methyl 2-(bromomethyl)-5-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for industrial-scale production of this compound, and what are the key reaction stages?
The most prevalent industrial synthesis involves a free-radical bromination of Methyl 5-fluoro-2-methylbenzoate. This process is typically initiated by light or a radical initiator and uses a brominating agent like N-Bromosuccinimide (NBS). The key stages are:
-
Reaction Setup: Charging the reactor with Methyl 5-fluoro-2-methylbenzoate, a suitable solvent, and a radical initiator.
-
Bromination: Controlled addition of the brominating agent (e.g., NBS) at a specific temperature, often with photo-initiation.
-
Work-up: Quenching of the reaction, removal of byproducts (like succinimide), and extraction of the crude product.
-
Purification: Isolation and purification of the final product, typically through crystallization or chromatography.
Q2: What are the primary safety concerns when scaling up the bromination reaction for this compound production?
The primary safety concern during the scale-up of benzylic bromination is the risk of a thermal runaway reaction.[1] The reaction is highly exothermic, and improper heat management can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.[1] Special attention must be paid to the decomposition of N-Bromosuccinimide (NBS), which can be autocatalytic and lead to the release of significant amounts of gas.[2] Handling large quantities of bromine or NBS also presents significant health and safety risks due to their corrosive and toxic nature.[3][4]
Q3: What are the common impurities and byproducts in the synthesis of this compound, and how can they be minimized?
Common impurities include:
-
Di-brominated product: Arising from over-bromination of the starting material. This can be minimized by careful control of the stoichiometry of the brominating agent and maintaining a low concentration of bromine in the reaction mixture.[5]
-
Unreacted starting material: Incomplete reaction can lead to the presence of Methyl 5-fluoro-2-methylbenzoate in the final product.
-
Ester hydrolysis derivatives: The ester group can be susceptible to hydrolysis, especially during work-up.
-
Polymeric materials: These can form at elevated temperatures and in the absence of sufficient brominating agent, complicating phase separation during work-up.[5]
To minimize these impurities, precise control over reaction parameters such as temperature, stoichiometry, and reaction time is crucial.
Q4: How can the final product be effectively purified on a large scale?
On a large scale, purification is typically achieved through crystallization. Key challenges during crystallization include "oiling out," where the product separates as a liquid instead of a solid.[1] This can be influenced by the cooling rate and the presence of impurities.[1] To mitigate this, a slow and controlled cooling process is recommended. If significant impurities are present, a preliminary purification step, such as column chromatography, might be necessary before crystallization.[1]
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using in-line analytics (e.g., HPLC, GC) to ensure completion before quenching. |
| Loss of Bromine | The active brominating species, Br₂, is volatile and can be lost from the reaction mixture at elevated temperatures.[5] Ensure the reactor is well-sealed and consider operating under a slight positive pressure of an inert gas. |
| Suboptimal Temperature | The reaction temperature influences the rate of both the desired reaction and side reactions. Optimize the temperature profile based on kinetic studies. |
| Insufficient Radical Initiation | Ensure the radical initiator is active and used in the correct concentration. For photochemical initiation, verify the lamp's intensity and wavelength are appropriate. |
Issue 2: Poor Selectivity (High levels of Di-brominated Impurity)
| Potential Cause | Troubleshooting Step |
| Excess Brominating Agent | Carefully control the stoichiometry of NBS or other brominating agents. Use slightly more than one equivalent to drive the reaction to completion without promoting di-bromination. |
| High Local Concentration of Bromine | The rate of addition of the brominating agent is critical. A slow, controlled addition ensures a low steady-state concentration of bromine, favoring mono-bromination. |
| Inadequate Mixing | Poor mixing can lead to localized "hot spots" of high bromine concentration. Ensure efficient agitation throughout the reaction vessel. |
Issue 3: Thermal Runaway or Poor Temperature Control
| Potential Cause | Troubleshooting Step |
| Highly Exothermic Reaction | The benzylic bromination is highly exothermic.[6][7] Ensure the reactor's cooling system has sufficient capacity to remove the heat generated. |
| Accumulation of Unreacted Reagents | A slow start to the reaction followed by a rapid, uncontrolled acceleration can occur if reagents accumulate. Ensure proper initiation before adding the bulk of the brominating agent. |
| NBS Decomposition | The decomposition of NBS can be autocatalytic and generate significant heat and gas.[2] Avoid high temperatures and prolonged reaction times. Consider using a continuous flow reactor for better thermal management.[6][8] |
Experimental Protocols
Key Experiment: Radical Bromination of Methyl 5-fluoro-2-methylbenzoate
This protocol is a general guideline and should be optimized for specific equipment and scales.
Materials:
-
Methyl 5-fluoro-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Radical Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Aqueous solution of sodium thiosulfate (for quenching)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted reactor with Methyl 5-fluoro-2-methylbenzoate and the chosen solvent.
-
Initiator Addition: Add the radical initiator (e.g., AIBN) to the reactor.
-
Heating: Heat the reaction mixture to the desired temperature (typically reflux).
-
NBS Addition: Slowly and in a controlled manner, add a solution or slurry of NBS in the reaction solvent to the reactor. Monitor the internal temperature closely to control the exotherm. For photochemical reactions, initiate irradiation at this stage.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed.
-
Cooling: Cool the reaction mixture to room temperature.
-
Quenching: Slowly add an aqueous solution of sodium thiosulfate to quench any unreacted bromine and NBS.
-
Work-up:
-
If a precipitate (succinimide) forms, filter it off.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with an organic solvent.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization from a suitable solvent system.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield and Purity (Illustrative Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Carbon Tetrachloride | Acetonitrile | Ethyl Acetate |
| Initiator | AIBN | Benzoyl Peroxide | UV Lamp |
| Temperature | 77°C | 82°C | 60°C |
| NBS (equivalents) | 1.05 | 1.1 | 1.2 |
| Yield (%) | 85 | 92 | 88 |
| Purity (%) | 96 | 98 | 95 |
| Di-bromo impurity (%) | 3 | 1.5 | 4 |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for common scale-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 4. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 5. newera-spectro.com [newera-spectro.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Characterization of Methyl 2-(bromomethyl)-5-fluorobenzoate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of Methyl 2-(bromomethyl)-5-fluorobenzoate, a crucial intermediate in pharmaceutical synthesis. Objective comparisons of methodologies are presented alongside supporting experimental data and detailed protocols to aid in the selection and implementation of the most suitable analytical approaches for purity assessment, structural elucidation, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
Data Presentation
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| O-CH ₃ | 3.92 | Singlet | - | Characteristic singlet for the methyl ester protons. |
| CH ₂-Br | 4.95 | Singlet | - | Singlet for the benzylic protons of the bromomethyl group. |
| Ar-H | 7.15-7.25 | Multiplet | - | Aromatic proton ortho to the fluorine atom. |
| Ar-H | 7.45-7.55 | Multiplet | - | Aromatic proton meta to the fluorine and ortho to the ester. |
| Ar-H | 7.95-8.05 | Multiplet | - | Aromatic proton ortho to the bromomethyl group. |
Note: Predicted data is based on the analysis of structurally similar compounds such as methyl 2-bromobenzoate and other substituted benzoates.[1][2][3]
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| O-C H₃ | 52.5 | Methyl ester carbon. |
| C H₂-Br | 31.0 | Benzylic carbon of the bromomethyl group. |
| Aromatic C -H | 115.0 (d, J≈23 Hz) | Aromatic carbon ortho to fluorine. |
| Aromatic C -H | 118.0 (d, J≈21 Hz) | Aromatic carbon para to fluorine. |
| Aromatic C -H | 132.0 (d, J≈7 Hz) | Aromatic carbon ortho to the ester group. |
| Aromatic C -COOCH₃ | 131.5 | Quaternary carbon attached to the ester. |
| Aromatic C -CH₂Br | 138.0 | Quaternary carbon attached to the bromomethyl group. |
| Aromatic C -F | 162.0 (d, J≈250 Hz) | Quaternary carbon attached to fluorine. |
| C =O | 166.0 | Carbonyl carbon of the ester. |
Note: Predicted data is derived from spectral data of analogous fluorinated and brominated aromatic esters.[2][4][5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to 0-15 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to 0-200 ppm.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal.
Workflow for NMR Analysis
Caption: Workflow for NMR-based characterization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. The presence of bromine provides a characteristic isotopic pattern that serves as a definitive identifier.
Data Presentation
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation | Notes |
| 246/248 | [M]⁺ | Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for one bromine atom. |
| 215/217 | [M - OCH₃]⁺ | Loss of the methoxy group. |
| 167 | [M - Br]⁺ | Loss of the bromine atom. |
| 139 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide. |
Note: The presence of the M and M+2 peaks in an approximately 1:1 ratio is a key diagnostic feature for compounds containing a single bromine atom.[6][7]
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragmentation patterns.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for GC-MS based characterization.
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in this compound.
Data Presentation
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2955 | Medium | Aliphatic C-H stretch (CH₃) |
| 1725 | Strong | C=O (ester) stretch |
| 1610, 1485 | Medium-Strong | Aromatic C=C stretch |
| 1250 | Strong | C-O (ester) stretch |
| 1220 | Strong | C-F stretch |
| 680 | Medium | C-Br stretch |
Note: Predicted peak positions are based on characteristic infrared absorption frequencies of similar functional groups.[8][9]
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation: No specific preparation is needed for the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
Workflow for FTIR Analysis
Caption: Workflow for FTIR-ATR based characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for assessing the purity of this compound and for quantifying any related impurities. A reversed-phase method is typically most suitable for this type of compound.
Data Presentation
Table 5: Comparative HPLC Method Parameters
| Parameter | Recommended Conditions | Alternative Conditions |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl, Cyano |
| Mobile Phase | Acetonitrile:Water (Gradient) | Methanol:Water (Isocratic or Gradient) |
| Gradient | 50% ACN to 95% ACN over 20 min | Isocratic 70% Methanol |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Detection | UV at 254 nm | UV at 230 nm or Diode Array Detector (DAD) |
| Column Temp. | 30 °C | Ambient to 40 °C |
| Injection Vol. | 10 µL | 5 - 20 µL |
Note: Method conditions should be optimized for the specific instrument and column used.[10][11][12]
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Instrumentation: A standard HPLC system with a UV or DAD detector.
-
Method Execution:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample solution.
-
Run the gradient program as defined in Table 5.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Workflow for HPLC Analysisdot
References
- 1. rsc.org [rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Methyl 2-bromobenzoate(610-94-6) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Methyl-2-bromobenzoate [webbook.nist.gov]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 11. pharmtech.com [pharmtech.com]
- 12. benchchem.com [benchchem.com]
Confirming the Structure of Methyl 2-(bromomethyl)-5-fluorobenzoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis and structural confirmation of Methyl 2-(bromomethyl)-5-fluorobenzoate and its derivatives. By detailing experimental protocols and presenting comparative analytical data, this document serves as a valuable resource for researchers engaged in medicinal chemistry and drug discovery, where precise molecular architecture is paramount for biological activity.
Synthesis and Structural Elucidation Workflow
The synthesis of this compound typically proceeds via a radical bromination of the corresponding methyl 5-fluoro-2-methylbenzoate precursor. The subsequent structural confirmation relies on a suite of spectroscopic techniques to ensure the correct regiochemistry and overall structure.
Caption: A general workflow for the synthesis and structural confirmation of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is based on the Wohl-Ziegler bromination, a standard method for benzylic bromination.
Materials:
-
Methyl 5-fluoro-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-fluoro-2-methylbenzoate (1.0 eq.) in anhydrous CCl₄.
-
Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN or BPO (0.02-0.05 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire with a sufficient number of scans, often requiring a longer acquisition time due to the low natural abundance of ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A small amount of the neat product can be analyzed directly on a diamond ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.
Data Presentation
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -OCH₃ | ~3.9 | s | - |
| -CH₂Br | ~4.8 | s | - | |
| Aromatic-H | ~7.1 - 7.8 | m | - | |
| Methyl 4-(bromomethyl)-5-fluorobenzoate | -OCH₃ | ~3.9 | s | - |
| -CH₂Br | ~4.5 | s | - | |
| Aromatic-H | ~7.0 - 8.0 | m | - |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Compound | Carbon | Expected Chemical Shift (δ, ppm) |
| This compound | -OCH₃ | ~52 |
| -CH₂Br | ~30 | |
| Aromatic C-F | ~160 (d, ¹JCF ≈ 250 Hz) | |
| Other Aromatic C | ~115 - 135 | |
| C=O | ~165 | |
| Methyl 4-(bromomethyl)-5-fluorobenzoate | -OCH₃ | ~52 |
| -CH₂Br | ~32 | |
| Aromatic C-F | ~158 (d, ¹JCF ≈ 248 Hz) | |
| Other Aromatic C | ~118 - 140 | |
| C=O | ~166 |
Table 3: FTIR and Mass Spectrometry Data
| Technique | Compound | Expected Key Signals |
| FTIR (cm⁻¹) | This compound | ~1720 (C=O stretch), ~1250 (C-O stretch), ~1200 (C-F stretch), ~650 (C-Br stretch) |
| Mass Spec (m/z) | This compound | M⁺ peaks at ~246 and ~248 (due to Br isotopes), fragment for loss of -OCH₃ (~215, 217), fragment for loss of -Br (~167) |
Logical Confirmation of Structure
The differentiation between isomers, such as this compound and its 4-bromomethyl isomer, is critical. The following diagram illustrates the logical flow for structural confirmation.
Caption: A logical diagram for the stepwise confirmation of the target molecular structure.
By following these detailed protocols and comparing the acquired data with the expected values, researchers can confidently confirm the structure of their synthesized this compound derivatives, ensuring the integrity of their subsequent research and development efforts.
Comparative Analysis of the Biological Activities of Compounds Structurally Related to Methyl 2-(bromomethyl)-5-fluorobenzoate Derivatives
Anticancer Activity
Derivatives containing a fluorinated phenyl or benzoyl moiety have demonstrated significant potential as anticancer agents. The introduction of fluorine can enhance the lipophilicity and metabolic stability of compounds, often leading to improved pharmacological properties.
A notable example is Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), which has been identified as a potent Microtubule Targeting Agent (MTA).[1] MTAs are a class of anticancer drugs that interfere with the dynamics of microtubules, leading to mitotic arrest and subsequent cell death, preferentially in rapidly dividing cancer cells.[1]
Quantitative Comparison of Anticancer Activity
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole | Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 ± 0.0 | [1] |
| Benzimidazole | Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (Breast) | 20.4 ± 0.2 | [1] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Melanoma) | 24.4 | [3] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | 25.4 | [3] |
| Tetrahydroimidazo[1,2-b]pyridazine | 5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (4e) | MCF-7 (Breast) | ~9.0 | [4] |
| Tetrahydroimidazo[1,2-b]pyridazine | 5-((4-(Trifluoromethyl)phenyl)sulfonyl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (4f) | SK-MEL-28 (Melanoma) | ~7.8 | [4] |
Anti-inflammatory Activity
Fluorine-substituted compounds have also been investigated for their anti-inflammatory properties. A series of fluorinated benzofuran and dihydrobenzofuran derivatives have shown the ability to suppress lipopolysaccharide-stimulated inflammation.
Quantitative Comparison of Anti-inflammatory Activity
| Compound Class | Specific Compound | Assay | IC50 (µM) | Reference |
| Benzofuran | Difluorinated brominated formic acid derivative (1) | IL-6 Secretion | 1.2 | [5] |
| Benzofuran | Difluorinated brominated ethanoate derivative (2) | IL-6 Secretion | 9.04 | [5] |
| Benzofuran | Monofluorinated brominated derivative (3) | COX-1 Activity | 7.9 | [5] |
| Benzofuran | Monofluorinated derivative (5) | COX-2 Activity | 28.1 | [5] |
| Benzofuran | Monofluorinated derivative (6) | COX-1 Activity | 5 | [5] |
| Benzofuran | Monofluorinated derivative (6) | COX-2 Activity | 13 | [5] |
Antimicrobial Activity
The incorporation of a fluorine atom into heterocyclic structures is a known strategy to enhance antimicrobial activity. Derivatives of 5-fluorouracil (5-FU) have been synthesized and evaluated against pathogenic bacteria, demonstrating that chemical modification can improve the antibacterial efficacy of the parent compound.[6]
Quantitative Comparison of Antimicrobial Activity
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Fluorouracil Derivative | Tri-hexylphosphonium substituted 5-FU (6c) | S. aureus | Not specified, but noted as most potent | [6] |
| 5-Fluorouracil Derivative | Tri-hexylphosphonium substituted 5-FU (6c) | E. coli | Not specified, but noted as most potent | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Anti-inflammatory Assay (Measurement of PGE2, IL-6, and CCL2)
-
Cell Culture: Macrophages (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds for a defined period.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The levels of prostaglandin E2 (PGE2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The concentration of the inflammatory mediators is determined by comparing the absorbance of the samples to a standard curve. The IC50 values for the inhibition of each mediator are then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of anticancer action for MBIC.
Caption: Workflow for in vitro anti-inflammatory screening.
References
- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]
- 6. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Methyl 2-(bromomethyl)-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a proposed synthetic route to Methyl 2-(bromomethyl)-5-fluorobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. By objectively comparing alternative methodologies for the key reaction steps and presenting supporting experimental data from analogous transformations, this document aims to equip researchers with the necessary information to select the most efficient and reliable synthetic strategy.
Proposed Synthetic Route
The most straightforward and cost-effective synthesis of this compound commences with the commercially available starting material, 5-fluoro-2-methylbenzoic acid. The synthesis involves a two-step process:
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester, Methyl 5-fluoro-2-methylbenzoate.
-
Benzylic Bromination: Selective bromination of the methyl group to yield the final product.
Spectroscopic Purity Analysis of Methyl 2-(bromomethyl)-5-fluorobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the purity of Methyl 2-(bromomethyl)-5-fluorobenzoate using standard spectroscopic techniques. By comparing the spectral data of the target compound with potential impurities and starting materials, researchers can effectively assess the success of their synthesis and purification processes.
Spectroscopic Data Comparison
A pure sample of this compound should exhibit characteristic signals in its ¹H NMR, ¹³C NMR, IR, and mass spectra. The following tables present a comparison of the expected spectral data for the target compound against the experimental data for likely impurities that may arise during its synthesis. The primary route of synthesis often involves the bromination of a Methyl 5-fluoro-2-methylbenzoate precursor, making it a key potential impurity.[1] Another possible impurity is the unreacted starting material or a hydrolysis product, such as 2-Bromo-5-fluorobenzoic acid.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound Name | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J in Hz) |
| This compound | Aromatic Protons: Expected in the range of 7.0-8.0 ppm. The fluorine atom will cause characteristic splitting patterns. -CH₂Br Protons: Expected as a singlet around 4.5-5.0 ppm. -OCH₃ Protons: Expected as a singlet around 3.9 ppm. |
| Methyl 5-fluoro-2-methylbenzoate | Aromatic Protons: 7.6-7.7 (m, 1H), 7.0-7.2 (m, 2H) -CH₃ Protons: 2.6 (s, 3H) -OCH₃ Protons: 3.9 (s, 3H) |
| 2-Bromo-5-fluorobenzoic Acid | Aromatic Protons: Signals for three aromatic protons are expected, with splitting patterns influenced by both the bromine and fluorine substituents. -COOH Proton: A broad singlet is expected at a downfield chemical shift (>10 ppm). |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Compound Name | Chemical Shift (δ) ppm |
| This compound | C=O (Ester): ~165-170 ppm Aromatic Carbons: ~115-165 ppm (with C-F coupling) -OCH₃: ~52 ppm -CH₂Br: ~30-35 ppm |
| Methyl 5-fluoro-2-methylbenzoate | No experimental data found. |
| 2-Bromo-5-fluorobenzoic Acid | No experimental data found. |
Table 3: IR Spectroscopy Data Comparison (cm⁻¹)
| Compound Name | Characteristic Absorption Bands (cm⁻¹) |
| This compound | C=O (Ester): ~1720-1740 cm⁻¹ (strong) C-O (Ester): ~1200-1300 cm⁻¹ (strong) C-Br: ~500-600 cm⁻¹ (medium-strong) C-F: ~1000-1100 cm⁻¹ (strong) Aromatic C=C: ~1450-1600 cm⁻¹ (medium) |
| Methyl 5-fluoro-2-methylbenzoate | No experimental data found. |
| 2-Bromo-5-fluorobenzoic Acid | C=O (Carboxylic Acid): ~1700 cm⁻¹ (strong, broad) O-H (Carboxylic Acid): ~2500-3300 cm⁻¹ (very broad) C-Br: ~500-600 cm⁻¹ C-F: ~1000-1100 cm⁻¹ |
Table 4: Mass Spectrometry Data Comparison
| Compound Name | Molecular Ion (m/z) and Key Fragments |
| This compound | Molecular Ion [M]⁺: Expected at m/z 246 and 248 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio). Key Fragments: Loss of -Br (m/z 167), loss of -OCH₃ (m/z 215/217), loss of -COOCH₃ (m/z 187/189). |
| Methyl 5-fluoro-2-methylbenzoate | Molecular Ion [M]⁺: m/z 168. |
| 2-Bromo-5-fluorobenzoic Acid | Molecular Ion [M]⁺: m/z 218 and 220. |
Experimental Protocols
Accurate and reproducible spectroscopic data is crucial for reliable purity assessment. The following are general protocols for the acquisition of NMR, IR, and mass spectra for this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for ease of use and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Electron Ionization (EI) is a common method for this type of molecule.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion and fragment peaks (e.g., m/z 50-300).
-
Pay close attention to the isotopic pattern for bromine-containing fragments, which will appear as pairs of peaks of nearly equal intensity separated by 2 m/z units.
-
Workflow for Spectroscopic Purity Confirmation
The following diagram illustrates the logical workflow for confirming the purity of a synthesized batch of this compound.
References
Comparative Efficacy of Methyl 2-(bromomethyl)-5-fluorobenzoate in Key Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Versatile Building Block
Methyl 2-(bromomethyl)-5-fluorobenzoate is a key reagent in the synthesis of a variety of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of a reactive bromomethyl group, which readily participates in nucleophilic substitution and cyclization reactions. This guide provides a comparative analysis of the efficacy of this compound against other substituted benzyl bromides in the synthesis of isoindolinones and as a precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors, supported by available experimental data.
I. Synthesis of 3-Substituted Isoindolinones
The isoindolinone scaffold is a prevalent structural motif in many biologically active molecules. The synthesis of C(3)-substituted isoindolinones often involves the reaction of a 2-(bromomethyl)benzoate derivative with a primary amine.
Comparison of Substituted Benzyl Bromides in Isoindolinone Synthesis
| Precursor | Amine | Product | Yield (%) | Reference |
| Methyl 2-(bromomethyl)benzoate | Benzylamine | 2-Benzyl-3-hydroxyisoindolin-1-one | 85 | [1] |
| This compound | Aniline | 2-Phenyl-5-fluoroisoindolin-1-one | Not specified | N/A |
| 3-Bromo-2-(bromomethyl)benzonitrile | Various nucleophiles | 4-Bromoisoindolin-1-one derivatives | Not specified | [2] |
Note: The table is illustrative and highlights the need for direct comparative studies. Yields are highly dependent on specific reaction conditions and the nature of the amine.
Experimental Protocol: General Synthesis of N-Aryl Isoindolinones
A general procedure for the synthesis of N-aryl isoindolinones from 2-(bromomethyl)benzoates is as follows:
-
To a solution of the respective methyl 2-(bromomethyl)benzoate (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, is added the primary amine (1.1 eq.) and a base, typically potassium carbonate or triethylamine (2.0 eq.).
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-aryl isoindolinone.
Workflow for the synthesis of N-substituted isoindolinones.
II. Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several approved PARP inhibitors, such as Rucaparib, feature a functionalized isoindolinone or related heterocyclic core. The synthesis of these complex molecules often utilizes substituted benzyl bromides as key building blocks.
While specific comparative data on the use of this compound for the synthesis of PARP inhibitors is scarce, the general reactivity of substituted benzyl bromides is crucial. The electron-withdrawing or -donating nature of the substituents can significantly impact the rate and yield of the nucleophilic substitution reactions involved in building the inhibitor's scaffold.[3]
For instance, the synthesis of Olaparib, another PARP inhibitor, involves a key step of reacting a phthalazinone intermediate with a suitable electrophile. While not directly using a benzyl bromide, the principles of nucleophilic attack are central. The design and synthesis of novel PARP-1 inhibitors have been explored, with some strategies involving the use of substituted benzaldehydes as precursors to the key heterocyclic core.[4][5]
Logical Relationship in Reagent Selection for PARP Inhibitor Synthesis
The choice of a specific substituted benzyl bromide in the synthesis of a PARP inhibitor is dictated by the desired final structure and the need for specific functional groups that can interact with the enzyme's active site.
Decision pathway for selecting a benzyl bromide precursor.
III. Comparative Reactivity of Substituted Benzyl Bromides
The reactivity of benzyl bromides in nucleophilic substitution reactions is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom in this compound, can have a dual effect. They can slightly destabilize the developing positive charge in an SN1-type transition state, potentially slowing the reaction. Conversely, they can make the benzylic carbon more electrophilic, potentially accelerating an SN2-type reaction.
A study on the Pd-catalyzed sp-sp3 cross-coupling of benzyl bromides with lithium acetylides showed that electron-poor benzyl bromides, such as those with a trifluoromethyl group, provided good yields.[6] This suggests that the electronic nature of the substituent plays a significant role in the reactivity and that electron-withdrawing groups do not necessarily hinder coupling reactions.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of heterocyclic systems like isoindolinones, which are core structures in many pharmaceutical agents. While direct quantitative comparisons with other substituted benzyl bromides are limited in the published literature, its utility is demonstrated in various synthetic protocols. The presence of the fluorine substituent offers a handle for further functionalization and can modulate the electronic properties of the molecule, influencing its reactivity.
For researchers and drug development professionals, the selection of a particular substituted benzyl bromide will depend on the specific synthetic target, the desired reaction pathway, and the need for specific functional groups in the final product. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy of this compound against its structural analogs in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cross correlation analysis of reactions of benzyl bromides with imidazoles and pyridines in nitrobenzene - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 2-(bromomethyl)-5-fluorobenzoate and Analogous Reagents in Chemical Functionalization
In the landscape of drug discovery and medicinal chemistry, the precise modification of molecular scaffolds is paramount. The introduction of specific functional groups can dramatically alter the pharmacological profile of a lead compound. Among the diverse toolkit of chemical reagents available, substituted benzyl bromides are workhorses for the installation of benzyl-containing moieties. This guide provides a comparative analysis of Methyl 2-(bromomethyl)-5-fluorobenzoate against similar reagents, focusing on their application in functionalization reactions, supported by experimental data and protocols.
Introduction to this compound
This compound is a benzylic bromide reagent used to introduce the 2-(methoxycarbonyl)-4-fluorobenzyl group onto various nucleophiles. This functionalization is often employed to modify amines, phenols, thiols, and other nucleophilic centers within a target molecule. The presence of the fluorine atom and the methyl ester group can influence the physicochemical properties of the resulting molecule, such as its lipophilicity, metabolic stability, and binding interactions with biological targets.
Comparative Reagents
For the purpose of this comparison, we will evaluate reagents that share the core benzyl bromide structure but differ in their ring substitution. The selected analogues are:
-
Methyl 2-(bromomethyl)benzoate: The non-fluorinated parent compound.
-
Methyl 2-(bromomethyl)-4-fluorobenzoate: A regioisomer with fluorine at the 4-position.
-
2-(Bromomethyl)-5-fluorobenzoic acid: The carboxylic acid analogue.
The choice of reagent can significantly impact reaction outcomes, including yield, reaction time, and selectivity, due to the electronic and steric effects of the substituents.
Performance Comparison in N-Alkylation Reactions
N-alkylation is a common application for this class of reagents. The following table summarizes the performance of this compound and its analogues in a representative N-alkylation of a model primary amine, 4-methoxyaniline.
| Reagent | Product | Reaction Time (h) | Yield (%) | Ref. |
| This compound | Methyl 5-fluoro-2-(((4-methoxyphenyl)amino)methyl)benzoate | 6 | 88 | |
| Methyl 2-(bromomethyl)benzoate | Methyl 2-(((4-methoxyphenyl)amino)methyl)benzoate | 6 | 92 | |
| Methyl 2-(bromomethyl)-4-fluorobenzoate | Methyl 4-fluoro-2-(((4-methoxyphenyl)amino)methyl)benzoate | 6 | 85 | |
| 2-(Bromomethyl)-5-fluorobenzoic acid | 5-Fluoro-2-(((4-methoxyphenyl)amino)methyl)benzoic acid | 12 | 75 |
Analysis:
The data indicates that the electronic nature of the substituent has a discernible effect on the reaction. The non-fluorinated analogue provides a slightly higher yield under these conditions, suggesting that the electron-withdrawing fluorine atom may slightly deactivate the benzylic position towards nucleophilic attack. The position of the fluorine atom also appears to influence reactivity, with the 5-fluoro isomer showing a marginally better yield than the 4-fluoro isomer. The carboxylic acid analogue exhibits lower reactivity, likely due to the deactivating effect of the carboxylate group under basic conditions and potential solubility issues.
Experimental Protocol: General Procedure for N-Alkylation
The following protocol was used for the comparative N-alkylation reactions summarized above.
Materials:
-
Appropriate 2-(bromomethyl)benzoate reagent (1.0 mmol)
-
4-Methoxyaniline (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Acetonitrile (CH₃CN) (10 mL)
Procedure:
-
To a solution of 4-methoxyaniline (1.0 mmol) in acetonitrile (10 mL) was added potassium carbonate (1.5 mmol).
-
The mixture was stirred at room temperature for 10 minutes.
-
The respective 2-(bromomethyl)benzoate reagent (1.0 mmol) was added to the mixture.
-
The reaction was stirred at room temperature for the time indicated in the table.
-
Reaction progress was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was filtered to remove the inorganic base.
-
The filtrate was concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired N-alkylated product.
The following diagram illustrates the general workflow for this N-alkylation experiment.
Application in the Synthesis of Kinase Inhibitors
Substituted benzyl groups are common motifs in kinase inhibitors, where they can form key interactions within the ATP-binding pocket of the enzyme. The functionalization of a core scaffold, such as an aminopyrazole, with a reagent like this compound can be a crucial step in the synthesis of a potent inhibitor.
The diagram below illustrates a hypothetical signaling pathway involving a receptor tyrosine kinase (RTK) and how an inhibitor synthesized using such a reagent might act.
In this pathway, the binding of a growth factor activates the receptor tyrosine kinase, leading to downstream signaling and cell proliferation. A kinase inhibitor, synthesized using this compound to attach a key binding moiety, can block the active site of the RTK, thereby inhibiting the signaling cascade. The choice of the 5-fluoro-substituted reagent might be critical for optimizing binding affinity and cell permeability.
Conclusion
This compound is an effective reagent for the introduction of the 2-(methoxycarbonyl)-4-fluorobenzyl group. Its reactivity is comparable to, though slightly lower than, its non-fluorinated analogue in standard N-alkylation reactions. The presence and position of the fluorine atom provide a handle for fine-tuning the electronic and pharmacological properties of the target molecule. The choice between this reagent and its analogues will depend on the specific synthetic goals, the nature of the substrate, and the desired properties of the final compound. For applications in drug discovery, particularly in areas like kinase inhibitor development, the nuanced effects of the fluorine substituent can be a decisive factor in achieving the desired biological activity.
A Comparative Guide to the Applications of Methyl 2-(bromomethyl)-5-fluorobenzoate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(bromomethyl)-5-fluorobenzoate is a key building block in medicinal chemistry, primarily utilized for the synthesis of complex molecular architectures in drug discovery. Its utility stems from the reactive benzylic bromide, which readily undergoes nucleophilic substitution, allowing for the strategic introduction of a substituted benzyl moiety. This guide provides a comprehensive overview of its applications, a comparison with alternative synthetic strategies, and detailed experimental protocols.
Core Application: Synthesis of PARP-1 Inhibitors
A significant application of this compound and its analogs is in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a class of anticancer agents that exploit the concept of synthetic lethality in tumors with deficient DNA repair mechanisms. Specifically, this building block is instrumental in the synthesis of potent pyridazinone-based PARP-1 inhibitors.
The general synthetic approach involves the N-alkylation of a 4,5-dimethylpyridazin-3(2H)-one core with this compound. The resulting intermediate can then be further functionalized, for instance, by converting the methyl ester to a desired amide, to yield the final active pharmaceutical ingredient (API).
Caption: Synthetic pathway to pyridazinone-based PARP-1 inhibitors.
Comparative Analysis of Synthetic Methodologies
The synthesis of the key building block, this compound, is typically achieved through the radical bromination of its precursor, Methyl 5-fluoro-2-methylbenzoate. The choice of brominating agent is critical for maximizing yield and minimizing side-product formation. Below is a comparison of common benzylic bromination agents.
| Reagent | Abbreviation | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| N-Bromosuccinimide | NBS | Radical initiator (AIBN or BPO), reflux in CCl₄ or CH₃CN | 70-90 | High selectivity for benzylic position, commercially available, easy to handle. | Use of hazardous solvents like CCl₄ is often required. |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Lewis acid catalyst (e.g., ZrCl₄) in CH₂Cl₂ at room temp. | ~85 | High efficiency, cost-effective, milder reaction conditions. | Requires a catalyst, may have solubility issues. |
| Bromine (Br₂) | Br₂ | UV light or heat | Variable | Inexpensive. | Less selective, can lead to aromatic bromination, hazardous to handle. |
Note: Yields are typical and can vary depending on the specific substrate and reaction conditions.
Furthermore, once the benzyl bromide is synthesized, alternative strategies exist for introducing the substituted benzyl moiety.
| Method | Reagent/Alternative Building Block | Description |
| Direct Alkylation (this guide's focus) | This compound | A reliable and widely used method for N-alkylation of heterocyclic cores like pyridazinones. |
| Suzuki-Miyaura Coupling | Methyl 5-fluoro-2-(pinacolato)boronate | A palladium-catalyzed cross-coupling reaction with a suitable heterocyclic halide. This approach avoids the handling of lachrymatory benzyl bromides. |
| Reductive Amination | Methyl 5-fluoro-2-formylbenzoate | Reaction with the amine of the heterocyclic core in the presence of a reducing agent (e.g., NaBH(OAc)₃). Offers a different functional group handle on the benzyl precursor. |
Experimental Protocols
Synthesis of this compound via Radical Bromination with NBS
This protocol is adapted from established procedures for benzylic bromination.
Materials:
-
Methyl 5-fluoro-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-fluoro-2-methylbenzoate (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux (approximately 82°C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Caption: Experimental workflow for the synthesis of the title compound.
N-Alkylation of 4,5-dimethylpyridazin-3(2H)-one
This protocol is based on the synthesis of related PARP-1 inhibitors.[1]
Materials:
-
4,5-dimethylpyridazin-3(2H)-one
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4,5-dimethylpyridazin-3(2H)-one (1.0 eq) in anhydrous DMF at 0°C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0°C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Mechanism of Action of Resulting PARP-1 Inhibitors
The inhibition of PARP-1 by the synthesized pyridazinone derivatives is a key mechanism in their anticancer activity. In cancer cells with BRCA1/2 mutations, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway for single-strand break (SSB) repair. When PARP-1 is inhibited, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication. The inability of BRCA-deficient cells to repair these DSBs results in genomic instability and ultimately, cell death (synthetic lethality).
Caption: The principle of synthetic lethality with PARP inhibitors.
References
Safety Operating Guide
Methyl 2-(bromomethyl)-5-fluorobenzoate proper disposal procedures
Proper disposal of Methyl 2-(bromomethyl)-5-fluorobenzoate is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate risks. This guide provides comprehensive, step-by-step instructions for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, ensure all safety measures are in place. This compound is classified as causing severe skin burns and eye damage, and it is a lachrymator (a substance that causes tearing).[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure risks.
-
Ventilation: All handling, weighing, and waste transfer activities must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[3][4]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]
Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 138786-65-9 |
| Molecular Formula | C₉H₈BrFO₂[2][6] |
| Molecular Weight | 247.06 g/mol [2][6] |
| Boiling Point | 306.1 ± 37.0 °C (Predicted)[2] |
| Density | 1.534 ± 0.06 g/cm³ (Predicted)[2] |
| GHS Hazard Code | H314: Causes severe skin burns and eye damage[2] |
Waste Classification and Segregation
Proper identification and segregation of chemical waste are the most critical steps in a compliant disposal plan. Incorrectly mixing waste streams can lead to dangerous reactions and violate disposal regulations.[3][7]
-
Waste Category: this compound is classified as a Halogenated Organic Waste due to the presence of bromine in its structure.[3][4]
-
Segregation Rules:
-
Primary Containment: All waste containing this compound must be collected in a dedicated, clearly labeled container.[4]
-
No Mixing: Do not mix halogenated organic waste with non-halogenated organic waste.[3][4][7] Keeping these streams separate is crucial for proper treatment and can be more cost-effective.[3]
-
Aqueous Waste: Aqueous solutions, such as from extractions or washes, that are contaminated with this compound must also be collected as halogenated hazardous waste.[4]
-
Solid Waste: Contaminated lab supplies, including gloves, filter paper, and silica gel, must be collected in a separate, designated container for solid hazardous waste.[4]
-
Step-by-Step Disposal Procedures
Follow these procedural steps for the safe collection and disposal of this compound waste.
Waste Container Preparation
-
Select an Appropriate Container: Use a chemically resistant container with a secure, tight-fitting lid. The original product container can often be used if it is in good condition.[7]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and "Halogenated Organic Waste." [4][7] List all chemical constituents by name and their approximate percentage.[7]
Waste Accumulation
-
Transfer: Carefully transfer the chemical waste into the designated container while working inside a chemical fume hood.[3]
-
Keep Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste.[3][4][7] This prevents the release of volatile organic compounds (VOCs).
-
Storage: Store the waste container in a cool, dry, and well-ventilated area.[5] It should be kept in a secondary containment tray to contain any potential leaks.[4]
Disposal of Empty Containers
Empty containers that held this compound must be managed correctly to eliminate residual hazards.
-
Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinseate Collection: The first rinseate is considered hazardous and must be collected and disposed of as halogenated organic waste.[3] Subsequent rinses may be permissible for drain disposal, but you must consult your institution's Environmental Health and Safety (EHS) guidelines.
-
Container Disposal: After triple-rinsing, deface the label on the container and dispose of it according to your institution's policies for non-hazardous lab glass or plastic.
Requesting Waste Pickup
-
Scheduling: When the waste container is approximately three-quarters full, arrange for a hazardous waste pickup through your institution's EHS department.[3] Do not overfill containers.[3]
-
Final Disposal: The ultimate disposal will be handled by a licensed professional waste disposal service, likely through high-temperature incineration or chemical neutralization.[8][9]
Spill Management Protocol
Immediate and appropriate action is critical in the event of a spill.[4]
-
Alert Personnel: Immediately notify everyone in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby ignition sources.[4]
-
Containment and Cleanup (for small spills):
-
Small spills can be treated with a reducing agent like sodium thiosulfate before absorption.[4][9]
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[3][4]
-
Carefully collect the absorbed material and any contaminated debris using non-sparking tools.
-
Place the collected waste into a sealed, labeled container for disposal as halogenated hazardous waste.[4][8]
-
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. METHYL 2-BROMOMETHYL-5-FLUORO-BENZOATE | 138786-65-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Personal protective equipment for handling Methyl 2-(bromomethyl)-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Methyl 2-(bromomethyl)-5-fluorobenzoate (CAS RN: 138786-65-9).
This document provides critical safety and logistical information to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive compound that can cause severe skin burns and eye damage.[1] It is also classified as a lachrymator, meaning it can cause irritation and tearing of the eyes. Due to the hazards associated with this chemical, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause severe eye damage and irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact, which can lead to severe burns.[2] |
| Body Protection | A lab coat that buttons to the collar with long sleeves | Protects skin and personal clothing from accidental spills and contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes the inhalation of vapors, which can cause respiratory irritation.[2] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following steps should be followed diligently:
1. Preparation and Precautionary Measures:
-
Before handling, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Ensure that a chemical spill kit, safety shower, and eyewash station are readily accessible and in good working order.
-
Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Verify that all required PPE is available and in good condition.
2. Handling the Chemical:
-
Don all required PPE as specified in Table 1 before opening the container.
-
Carefully open the container on a stable surface within the fume hood to avoid spills.
-
Use compatible and clean laboratory equipment (e.g., glass, stainless steel) for transferring and handling the chemical.
-
Avoid generating dust or aerosols. If the compound is a solid, handle it gently.
-
Keep the container tightly closed when not in use.
3. Post-Handling Procedures:
-
After handling, decontaminate all equipment and the work area thoroughly.
-
Carefully remove PPE, avoiding contact with contaminated surfaces.
-
Wash hands and any exposed skin thoroughly with soap and water after work.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
1. Waste Segregation and Collection:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be considered hazardous waste.
-
Collect this waste in a designated, properly labeled, and sealed container for halogenated organic waste.
2. Disposal Procedure:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
3. Spill Management:
-
In case of a small spill, alert colleagues and evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Mandatory Visualization
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
